3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSELWKZDQLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579817 | |
| Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134161-12-9 | |
| Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, understanding the chemical properties and reactivity of key intermediates is paramount. This compound is a halogenated pyridine derivative of significant interest. The presence of a trifluoromethyl (-CF3) group, along with chloro and iodo substituents, on the pyridine ring creates a versatile scaffold for the synthesis of novel agrochemicals and pharmaceuticals.[1][2][3] The trifluoromethyl group is known to enhance crucial drug-like properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]
This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and the reactivity of this compound.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| CAS Registry Number | 134161-12-9 | [6] |
| Molecular Formula | C₆H₂ClF₃IN | [6][7] |
| Molecular Weight | 307.44 g/mol | [7] |
| Appearance | Liquid or Solid | [6] |
| Melting Point | 39 - 41 °C | [7] |
| Boiling Point | 231.1 °C at 760 mmHg | [6] |
| Density | 2.046 g/cm³ | [6] |
| Flash Point | 93.6 °C | [6] |
| Hazard Profile | Irritant | [7] |
Synthesis and Reactivity
Trifluoromethylpyridines (TFMPs) are critical building blocks in the chemical industry.[2] The synthesis of compounds like this compound typically involves multi-step processes starting from simpler picoline derivatives. A common strategy is the chlorination and subsequent fluorination of a methyl group on the pyridine ring to form the trifluoromethyl moiety, followed by halogenation of the pyridine ring itself.[1]
A key intermediate in the synthesis of many related compounds is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is in high demand for producing various crop-protection products.[1][3] The synthesis of this compound would likely proceed from a similar chlorinated precursor.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Page loading... [guidechem.com]
- 7. matrixscientific.com [matrixscientific.com]
An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical compound 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. This halogenated pyridine derivative holds significant potential as a key building block in the development of new pharmaceutical agents and agrochemicals, owing to the unique reactivity conferred by its trifluoromethyl, chloro, and iodo substituents. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug discovery and development.
Core Compound Specifications
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 134161-12-9 |
| Molecular Formula | C₆H₂ClF₃IN |
| Molecular Weight | 307.44 g/mol |
| Melting Point | 39 - 41 °C |
| Appearance | Solid |
Synthesis Methodology
The synthesis of this compound is achieved through a two-step process commencing with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthetic route involves an initial amination reaction to produce an amino-pyridine intermediate, followed by a Sandmeyer-type reaction to introduce the iodo group.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
The initial step involves the selective amination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This reaction preferentially substitutes the chlorine atom at the 2-position of the pyridine ring.
Experimental Protocol:
A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 mole) and a solution of ammonia in ethanol (4.0 moles) is heated in a sealed pressure vessel. The reaction is maintained at a pressure of approximately 50 atm for 10 hours to ensure completion. Upon cooling, the solid product is isolated by filtration and washed with a small volume of cold ethanol to yield 3-chloro-5-(trifluoromethyl)pyridin-2-amine.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The second step utilizes a Sandmeyer-type reaction to convert the amino group of the intermediate into an iodo group. This classic transformation proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide ion.
Experimental Protocol:
-
Diazotization: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equivalent) is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (KI) (1.3 equivalents) in water is then added slowly to the diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Characterization Data
The structural identity and purity of the synthesized this compound were confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chloro, iodo, and trifluoromethyl groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
(Note: Specific chemical shift values and coupling constants from experimental data are pending and will be updated upon availability.)
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of iodine, chlorine, and the trifluoromethyl group.
(Note: Experimental mass spectral data is pending and will be updated upon availability.)
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Development and Research
While specific signaling pathways involving this compound are not yet elucidated in publicly available literature, its structural motifs are prevalent in many biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. The chloro and iodo substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Researchers can utilize this compound as a key intermediate for the synthesis of novel inhibitors, receptor antagonists, or other potential therapeutic agents.
This technical guide serves as a foundational resource for the synthesis and characterization of this compound. As research into this and related compounds progresses, further details on its reactivity, biological activity, and applications will undoubtedly emerge.
Spectroscopic Analysis of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a predictive analysis based on data from structurally analogous compounds. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a comprehensive resource for researchers working with this and similar halogenated pyridine derivatives.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are valuable in the design of novel bioactive molecules and functional materials. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide aims to provide a predictive yet scientifically grounded spectroscopic profile to aid researchers in their synthetic and analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 2-chloro-5-(trifluoromethyl)pyridine, 2,3-dichloro-5-(trifluoromethyl)pyridine, and other halogenated pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.6 | Doublet | ~ 2.0 | H-6 |
| ~ 8.1 | Doublet | ~ 2.0 | H-4 |
Note: The presence of two doublets is expected for the two aromatic protons on the pyridine ring. The exact chemical shifts are influenced by the combined electronic effects of the chloro, iodo, and trifluoromethyl substituents.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-6 |
| ~ 148 (quartet, J ≈ 35 Hz) | C-5 |
| ~ 140 | C-4 |
| ~ 132 | C-3 |
| ~ 122 (quartet, J ≈ 275 Hz) | CF₃ |
| ~ 110 | C-2 |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts are estimated based on additive effects of the substituents.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | CF₃ |
Note: The ¹⁹F NMR is expected to show a singlet for the trifluoromethyl group, as there are no adjacent protons or fluorine atoms to cause splitting. The chemical shift is characteristic for a CF₃ group on a pyridine ring.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Medium - Strong | C=C and C=N stretching (pyridine ring) |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| 850 - 750 | Strong | C-Cl stretching |
| ~ 700 | Medium | C-I stretching |
| 900 - 650 | Medium - Strong | C-H out-of-plane bending |
Note: The IR spectrum will be characterized by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and various vibrations of the substituted pyridine ring.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 307 | ~ 90 | [M]⁺ (with ³⁵Cl) |
| 309 | ~ 30 | [M]⁺ (with ³⁷Cl) |
| 180 | High | [M - I]⁺ |
| 145 | Medium | [M - I - Cl]⁺ |
| 127 | Medium | [I]⁺ |
| 69 | High | [CF₃]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 ratio).[1][2] The molecular ion peak would be observed at m/z 307 for the ³⁵Cl isotope. Fragmentation would likely involve the loss of the iodine and chlorine atoms, as well as the trifluoromethyl group.
Experimental Protocols
The following sections detail the standard experimental procedures for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; or DMSO-d₆) in a clean, dry NMR tube.[3][4]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -50 to -80 ppm (referenced to an external standard like CFCl₃).
-
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.[5][6][7]
-
Place approximately 1-2 mg of the solid this compound into the mortar and grind to a fine powder.[8]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[8]
-
Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.[6][8]
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
Instrumentation and Parameters:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum should be collected using a blank KBr pellet.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
Direct Insertion Probe (for solid samples):
-
Place a small amount of the sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample.
-
-
Gas Chromatography (GC-MS):
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC, which separates the compound before it enters the mass spectrometer.
-
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[9]
-
Mass Range: 50 - 500 amu.
-
Scan Speed: 1-2 scans/second.
-
Ion Source Temperature: 200-250 °C.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a predictive spectroscopic profile and detailed analytical methodologies for this compound. While the presented data is based on informed predictions from structurally similar compounds, it offers a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The outlined experimental protocols are robust and widely applicable for the characterization of this and other novel halogenated organic molecules. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this promising chemical entity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. chemscene.com [chemscene.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Ionization Modes: EI : Shimadzu (România) [shimadzu.ro]
In-Depth Technical Guide on the Stability and Storage of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and reactivity in synthetic applications, as well as for maintaining safety in the laboratory.
Overview of Chemical Stability
This compound is a halogenated pyridine derivative. The presence of three distinct functional groups—a chloro group, an iodo group, and a trifluoromethyl group—on the pyridine ring significantly influences its chemical stability and reactivity. The trifluoromethyl group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic substitution reactions. The carbon-iodine bond is generally the weakest among carbon-halogen bonds, suggesting potential sensitivity to light and heat.
While specific degradation kinetics for this exact compound are not extensively published, general principles for similar halogenated and trifluoromethyl-substituted pyridines suggest that the primary degradation pathways are likely to involve hydrolysis, photolysis, and thermal decomposition.
Recommended Storage and Handling Conditions
To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended based on available safety data sheets and information on related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[1] | Minimizes thermal degradation and potential side reactions. |
| Light | Protect from light. Store in an amber or opaque container. | The carbon-iodine bond is known to be light-sensitive, and exposure can lead to photodegradation. |
| Atmosphere | Keep container tightly closed.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage. | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | Strong oxidizers can react with the compound, leading to degradation. |
Handling Precautions:
-
Avoid all personal contact, including inhalation.[1]
-
Wear protective clothing, gloves, and safety glasses.[1]
-
Use in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.[1]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The following diagram illustrates the logical relationships for handling and storage to mitigate these degradation routes.
Diagram 1: Recommended storage conditions to mitigate potential degradation pathways.
Experimental Protocols for Stability Assessment (General Framework)
4.1. General HPLC Method Development Parameters
A reverse-phase HPLC method would be the typical starting point for developing a stability-indicating assay.
| Parameter | Typical Starting Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with a modifier like 0.1% formic acid or a buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, with wavelength selection based on the UV spectrum of the compound |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
4.2. Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
References
Physicochemical Properties of Halogenated Trifluoromethylpyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated trifluoromethylpyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group and one or more halogen atoms onto the pyridine ring dramatically influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, modulate lipophilicity, and alter the basicity (pKa) of the pyridine nitrogen, all of which are critical parameters for optimizing biological activity, pharmacokinetics, and toxicological profiles.[1][2] The trifluoromethyl group, with its high electronegativity, is a strong electron-withdrawing group, which can significantly impact a compound's resistance to oxidative metabolism.[3][4] This guide provides an in-depth overview of the core physicochemical properties of these compounds, details the experimental protocols for their determination, and presents available data to aid in research and development.
Core Physicochemical Properties
The key physicochemical properties that dictate the behavior of halogenated trifluoromethylpyridines in biological systems are pKa, lipophilicity (logP), solubility, and metabolic stability.
pKa (Acid Dissociation Constant)
The pKa of the pyridinium ion is a measure of the basicity of the pyridine nitrogen. This property is crucial as it influences the ionization state of the molecule at physiological pH, which in turn affects receptor binding, membrane permeability, and solubility. The electron-withdrawing nature of both the trifluoromethyl group and halogen substituents generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine.
Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity or hydrophobicity. This property is critical for predicting membrane permeability, plasma protein binding, and overall pharmacokinetic behavior. The trifluoromethyl group is known to increase lipophilicity, which can enhance a compound's ability to cross biological membranes.[4]
Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. The introduction of a trifluoromethyl group and halogens can have varied effects on solubility, often decreasing it due to an increase in molecular weight and lipophilicity.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450s in the liver. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage. This often leads to a significant increase in the metabolic stability of the parent molecule by blocking potential sites of metabolism.[3]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for a selection of halogenated trifluoromethylpyridines. It is important to note that some of the pKa and logP values are predicted and should be considered as estimates.
Table 1: Physical Properties of Selected Halogenated Trifluoromethylpyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C6H3ClF3N | 181.54 | - | 146-147 | 1.411 at 25°C |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | 181.54 | 32-34[5] | 139-141 | 1.417 at 25°C[6] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | C6H3ClF3N | 181.54 | 32-36[7] | 60-62 at 88 mmHg[7] | 1.4 at 25°C[8] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | 8-9[9] | 188.5 at 760 mmHg[9] | 1.542[9] |
Table 2: pKa, logP, and Water Solubility of Selected Halogenated Trifluoromethylpyridines
| Compound Name | pKa (Predicted) | logP (Predicted/Experimental) | Water Solubility |
| 2-Chloro-4-(trifluoromethyl)pyridine | - | - | Data not available |
| 2-Chloro-5-(trifluoromethyl)pyridine | - | - | Insoluble[10] |
| 2-Chloro-6-(trifluoromethyl)pyridine | - | 2.7 (XLogP3)[8] | Data not available |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -3.34 ± 0.10[9] | 3.40720[9] | Data not available |
| Fluazifop-p-butyl* | - | 4.5[5] | 1.1 mg/L at 25°C[5] |
*Fluazifop-p-butyl is an agrochemical containing a 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate structure.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experiments.
Determination of pKa
The pKa of a compound can be determined by various methods, including potentiometric titration and NMR spectroscopy.
-
Potentiometric Titration:
-
A solution of the compound in deionized water with a known ionic strength (e.g., 0.01 M) is prepared.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. The Henderson-Hasselbalch equation is used for the calculation.
-
-
NMR Spectroscopy:
-
A solution of the compound is prepared in a suitable deuterated solvent (e.g., D2O).
-
The pH of the solution is adjusted by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
1H or 19F NMR spectra are recorded at various pH values.
-
The chemical shifts of protons or fluorine atoms near the basic center (the pyridine nitrogen) will change as a function of pH due to the protonation/deprotonation equilibrium.
-
The pKa is calculated by fitting the chemical shift vs. pH data to the appropriate equation.
-
Determination of logP
The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).
-
Shake-Flask Method:
-
A solution of the compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reversed-phase HPLC column (e.g., C18).
-
The retention time of each standard is measured under isocratic conditions with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
The logarithm of the retention factor (log k') is plotted against the known logP values of the standards to create a linear regression.
-
The halogenated trifluoromethylpyridine of interest is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the test compound is determined from its retention time using the calibration curve.[11]
-
Determination of Aqueous Solubility
Solubility can be measured using kinetic or thermodynamic methods.
-
Kinetic Solubility Assay:
-
A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The solution is shaken for a short period (e.g., 1-2 hours).
-
The presence of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS.
-
-
Thermodynamic Solubility Assay:
-
An excess amount of the solid compound is added to an aqueous buffer.
-
The suspension is agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is quantified by a suitable analytical method like HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
-
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Liver Microsomal Stability Assay:
-
The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k), and t1/2 = 0.693/k.
-
The intrinsic clearance (CLint) can then be calculated from the half-life.
-
Visualizations
Experimental Workflows
Caption: Experimental workflows for determining key physicochemical properties.
General Metabolic Pathways
Caption: General metabolic pathways for halogenated trifluoromethylpyridines.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]
- 6. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 7. 2-クロロ-6-(トリフルオロメチル)ピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping [yzqyyykj.com]
- 10. iskweb.co.jp [iskweb.co.jp]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The presence of three distinct functionalities—a chloro group, a more labile iodo group, and an electron-withdrawing trifluoromethyl group—on the pyridine scaffold imparts a unique and selective reactivity. This document outlines the anticipated reactivity, focusing on regioselective palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols based on established methodologies for structurally related compounds.
Introduction
Halogenated pyridines are pivotal intermediates in the synthesis of a wide range of functional molecules. This compound is of particular interest due to its potential for sequential and site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective manipulation, making this molecule an attractive scaffold for the generation of diverse chemical libraries. The electron-withdrawing trifluoromethyl group further influences the electronics of the pyridine ring, impacting its reactivity in various transformations.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₂ClF₃IN |
| Molecular Weight | 323.44 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, DMF, and toluene. |
Synthesis
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from the preparation of analogous halogenated pyridines. A common strategy involves the halogenation of a pre-functionalized pyridine ring. For instance, starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a Sandmeyer-type reaction could be employed to introduce the iodo group at the 2-position.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Reactivity Profile and Regioselectivity
The key feature of this compound's reactivity is the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl.[1] This inherent difference allows for highly regioselective functionalization at the 2-position (C-I bond) while leaving the 3-position (C-Cl bond) intact for subsequent transformations.
The electron-withdrawing trifluoromethyl group at the 5-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for the chloro and iodo substituents compared to fluoro derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
This section details the expected reactivity of this compound in key palladium-catalyzed cross-coupling reactions, with a focus on regioselective functionalization of the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, the reaction with a boronic acid or ester is expected to proceed selectively at the C-2 position.[1][2]
Reaction Scheme:
Caption: Regioselective Suzuki-Miyaura coupling.
Table 1: Proposed Experimental Protocol for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Aryl/vinyl boronic acid (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol:
-
To a dry Schlenk flask, add this compound, the boronic acid derivative, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also expected to be highly regioselective for the C-I bond of the target molecule.[3]
Reaction Scheme:
Caption: Regioselective Sonogashira coupling.
Table 2: Proposed Experimental Protocol for Sonogashira Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv.) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds and is a powerful tool for synthesizing arylamines. The reaction is anticipated to occur selectively at the C-2 iodo position.[4]
Reaction Scheme:
Caption: Regioselective Buchwald-Hartwig amination.
Table 3: Proposed Experimental Protocol for Buchwald-Hartwig Amination
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos (2-4 mol%) or BINAP (3-6 mol%) |
| Base | NaOtBu (1.5 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Other Potential Reactions
While cross-coupling reactions are the most prominent, other transformations can be envisioned:
-
Nucleophilic Aromatic Substitution (SNAr): Although less reactive than a C-F bond, the C-Cl bond could potentially undergo SNAr with strong nucleophiles under forcing conditions, especially after the C-I bond has been functionalized.
-
Reduction: The C-I and C-Cl bonds can be reduced to C-H bonds using various reducing agents, such as H₂ with a Pd catalyst.
-
Lithiation/Halogen-Metal Exchange: The C-I bond may undergo lithium-halogen exchange with organolithium reagents at low temperatures, providing an alternative route to functionalization at the C-2 position.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR signals can be predicted based on the structure and known chemical shifts of similar compounds.
-
¹H NMR: Two doublets are expected in the aromatic region, corresponding to the protons at the 4 and 6 positions of the pyridine ring. The coupling constant would be characteristic of a meta-coupling.
-
¹³C NMR: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicological properties have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block with a predictable and highly useful reactivity profile. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for selective, palladium-catalyzed cross-coupling reactions at the 2-position. This regioselectivity enables the synthesis of a wide array of complex, functionalized pyridine derivatives, making it a molecule of significant interest for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide, although based on analogies with related compounds, provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine (CAS No. 134161-12-9), a key intermediate in pharmaceutical and agrochemical research. The information presented herein is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂ClF₃IN |
| Molecular Weight | 339.44 g/mol |
| Appearance | Light brown to brown solid |
| Melting Point | 39-41 °C |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1] Ensure gloves are inspected prior to use and changed frequently, especially after contact with the substance.[1]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[1]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Packaging: Keep in the original container.
Emergency Procedures
In the event of an emergency, follow these procedures.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]
-
Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: For small spills, sweep up the material, place it in a suitable container for disposal, and clean the area with soap and water. For large spills, dike the area to contain the spill and collect the material for disposal.[1]
Experimental Protocols
While specific experimental protocols citing the use of this compound were not found in the searched resources, this compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The chloro and iodo substituents provide two distinct reaction sites for sequential functionalization. The electron-withdrawing trifluoromethyl group influences the reactivity of the pyridine ring.
Based on the reactivity of similar halo-pyridines, this compound is expected to be a suitable substrate for various palladium-catalyzed cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. The iodo group is expected to be more reactive than the chloro group, allowing for selective coupling at the 2-position.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. Again, selective reaction at the iodo-substituted position is anticipated.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes.
Researchers should refer to general procedures for these types of reactions and optimize the conditions (catalyst, ligand, base, solvent, and temperature) for this specific substrate. Careful reaction monitoring by techniques such as TLC, GC-MS, or LC-MS is recommended.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the material to be released into the environment.
Visualized Workflow for Safe Handling
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe laboratory handling of this compound.
References
An In-depth Technical Guide to Trifluoromethylpyridine Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a pyridine ring has become a cornerstone of modern medicinal and agricultural chemistry. Trifluoromethylpyridines are key building blocks in the synthesis of a wide array of bioactive molecules, owing to the unique physicochemical properties imparted by the CF3 group. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable scaffolds, with a focus on practical experimental methodologies and a clear presentation of quantitative data.
The Significance of the Trifluoromethyl Group in Pyridine Chemistry
The strategic incorporation of a trifluoromethyl group can dramatically influence a molecule's biological activity and pharmacokinetic profile. The high electronegativity of the fluorine atoms in a CF3 group leads to a strong electron-withdrawing effect, which can significantly alter the pKa of the pyridine nitrogen and the reactivity of the ring.[1] This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and strengthen binding affinity to biological targets.[1]
Key Synthetic Strategies for Trifluoromethylpyridine Building Blocks
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing precursors.
Halogen Exchange Reactions
One of the most established methods for synthesizing trifluoromethylpyridines is the chlorine/fluorine exchange of a trichloromethylpyridine precursor. This reaction is typically carried out at high temperatures using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride. For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals and pharmaceuticals, can be synthesized from 2-chloro-5-(trichloromethyl)pyridine.
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 120-150 | 81.1 | [2] |
| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous Potassium Fluoride | Phase Transfer Catalyst (CTAB) | Reflux in DMSO | 81.1 | [2] |
| 3-Picoline (via simultaneous chlorination and fluorination) | Cl2, HF | Iron-based | >300 | Good | [3] |
Cyclocondensation Reactions
The construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks offers a versatile approach to a wide range of substituted trifluoromethylpyridines. Common trifluoromethylated precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, and trifluoromethyl-α,β-ynones.
A notable example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone.[4] This methodology has been successfully applied to the synthesis of polysubstituted trifluoromethylpyridines using trifluoromethyl-α,β-ynones.[1][5]
Table 2: Examples of Polysubstituted Trifluoromethylpyridines Synthesized via the Bohlmann-Rahtz Reaction [5]
| Trifluoromethyl-α,β-ynone | β-Enamino Ester/Ketone | Product | Yield (%) |
| 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | Ethyl 3-aminocrotonate | Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | 85 |
| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | 3-Aminopent-3-en-2-one | 3-Acetyl-2-methyl-6-phenyl-4-(trifluoromethyl)pyridine | 78 |
Experimental Protocols
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Potassium Fluoride (2.0-2.4 eq)
-
Cetyltrimethylammonium bromide (CTAB) (6-10% by weight of the starting material)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine in DMSO, add anhydrous potassium fluoride and CTAB.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-chloro-5-(trifluoromethyl)pyridine.[2]
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)
-
28% Aqueous Ammonia
Procedure:
-
Charge a 200-ml autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 ml of 28% aqueous ammonia.
-
Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.
-
After the reaction, allow the system to cool to room temperature.
-
The resulting crystals are collected by filtration, washed with water, and dried to yield 2-amino-4-(trifluoromethyl)pyridine.
Table 3: Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [6]
| Technique | Data |
| ¹H NMR (CDCl₃, δ) | 8.21 (d, J=5.6 Hz, 1H), 6.82 (dd, J=5.2, 1.2 Hz, 1H), 6.68 (s, 1H), 4.71 (br s, 2H) |
| IR (KBr, cm⁻¹) | 3450, 3320 (N-H stretch), 1640 (C=C stretch), 1330 (C-F stretch) |
| MS (EI, m/z) | 162 (M⁺) |
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine building blocks are integral to the development of numerous commercial products and clinical candidates.
Acetyl-CoA Carboxylase (ACCase) Inhibitors
Herbicides containing the trifluoromethylpyridine moiety, such as fluazifop-butyl, function by inhibiting acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis in grasses.
Kinase Inhibitors in Oncology
In medicinal chemistry, the trifluoromethylpyridine scaffold is prevalent in a number of kinase inhibitors developed for cancer therapy. For instance, derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as inhibitors of kinases involved in cancer cell proliferation.[1] The PI3K/mTOR signaling pathway is a common target.
General Experimental Workflow
The synthesis of functionalized trifluoromethylpyridines from basic precursors typically follows a multi-step process.
Conclusion
Trifluoromethylpyridine building blocks are indispensable tools in modern organic synthesis, enabling the creation of novel molecules with enhanced biological activity and optimized properties. The synthetic methodologies outlined in this guide, from classical halogen exchange reactions to versatile cyclocondensation strategies, provide a robust toolkit for researchers in drug discovery and agrochemical development. The continued exploration of new synthetic routes and applications of these valuable intermediates will undoubtedly lead to the development of next-generation pharmaceuticals and crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules with potential biological activity.[1][2][3] The trifluoromethylpyridine moiety is a key structural motif in many active pharmaceutical and agrochemical ingredients.[1][2][4] 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a valuable building block that allows for selective functionalization due to the differential reactivity of its carbon-halogen bonds.
The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for regioselective Suzuki-Miyaura coupling. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond.[5][6] This principle allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring while preserving the chloro substituent for potential subsequent transformations. These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling at the 2-position of this compound.
Principle of Regioselectivity
The selective Suzuki-Miyaura coupling of this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The general reactivity trend for organohalides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7][8] Consequently, under carefully controlled reaction conditions, the palladium catalyst will preferentially undergo oxidative addition with the C-I bond at the 2-position, initiating the catalytic cycle for C-C bond formation. The C-Cl bond at the 3-position remains largely unreacted, offering a handle for further diversification of the molecule.
Proposed Experimental Protocol
This protocol is a representative procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-(trifluoromethyl)pyridine.
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki-Miyaura coupling of this compound. Expected yields are based on analogous reactions reported for similar dihalogenated pyridines.[5][6]
Table 1: Reagents for Selective Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand is crucial for reaction efficiency. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Essential for the transmetalation step. Carbonate and phosphate bases are commonly used. |
| Solvent | Reaction Medium | - | Anhydrous and degassed solvents are critical for reproducible results. |
Table 2: Representative Reaction Conditions and Expected Yields
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 6 | 90-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88-96 |
Visualizations
Caption: Experimental workflow for selective Suzuki coupling.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Sonogashira Reaction of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in medicinal chemistry, natural product synthesis, and materials science for the construction of complex molecular architectures under mild conditions.[2]
The substrate, 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, is a valuable building block in pharmaceutical and agrochemical research due to the presence of multiple functionalizable positions and the electron-withdrawing trifluoromethyl group, which can significantly influence the biological activity of the final compounds. The Sonogashira reaction on this substrate allows for the selective introduction of alkynyl moieties at the 2-position, leveraging the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[3]
These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, including optimized reaction conditions and expected outcomes based on established procedures for structurally similar compounds.
Reaction Principle and Selectivity
The Sonogashira reaction proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves:
-
Oxidative addition of the aryl iodide to the Pd(0) complex.
-
Formation of a copper(I) acetylide from the terminal alkyne, base, and Cu(I) salt.
-
Transmetalation of the acetylide group from copper to the palladium(II) complex.
-
Reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.
A key aspect of the reaction with this compound is the high chemoselectivity for the C-I bond over the C-Cl bond. The general reactivity order for aryl halides in Sonogashira couplings is I > Br > Cl > F.[3] This difference in reactivity allows for the selective alkynylation at the 2-position, leaving the chloro substituent at the 3-position untouched for potential subsequent transformations.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These data are compiled from literature on analogous electron-deficient and di-substituted pyridines and serve as a guideline for reaction optimization.
Table 1: Optimized Reaction Conditions for Sonogashira Coupling
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-5 mol% |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |
| Co-catalyst Loading | 2-10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-24 hours |
Table 2: Representative Expected Yields of Sonogashira Coupling with this compound
| Entry | Alkyne | Expected Product | Expected Yield (%)* |
| 1 | Phenylacetylene | 3-Chloro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine | 85-95 |
| 2 | 1-Hexyne | 3-Chloro-2-(hex-1-yn-1-yl)-5-(trifluoromethyl)pyridine | 80-90 |
| 3 | Propargyl alcohol | 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)prop-2-yn-1-ol | 70-85 |
| 4 | (Trimethylsilyl)acetylene | 3-Chloro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine | 90-98 |
*Yields are estimated based on reactions with structurally similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
-
Anhydrous solvents and reagents are crucial for optimal results and to avoid catalyst deactivation.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Detailed Experimental Protocol
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed THF (5-10 mL per mmol of the pyridine substrate) and triethylamine (2.0-3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion (typically when the starting material is consumed, as indicated by TLC/LC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols: Regioselective Buch-wald-Hartwig Amination of 3-Chloro-2-iodo-5-(trifluoro-methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in pharmaceutical and materials science for synthesizing arylamines, which are prevalent in numerous bioactive molecules. The selective functionalization of dihalogenated pyridines, such as 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, offers a versatile platform for the synthesis of complex molecular architectures by allowing for the stepwise introduction of various substituents.
This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-2 position.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the differences in the carbon-halogen bond strengths, which dictates the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl > F.[2] In the case of this compound, the carbon-iodine (C-I) bond is substantially weaker and thus more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for highly selective amination at the 2-position, leaving the chlorine atom at the 3-position available for subsequent chemical transformations. This chemoselective approach is a powerful strategy for the divergent synthesis of polysubstituted pyridine derivatives.
Experimental Protocols
This section details a general and optimized protocol for the regioselective Buchwald-Hartwig amination of this compound with primary and secondary amines. For specific amine substrates, further optimization of reaction parameters may be necessary.
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon) supply
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR)
General Procedure
-
Reaction Setup : To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere : Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition : Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction : Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the regioselective Buchwald-Hartwig amination of this compound based on analogous reactions with 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine.[3]
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Condition |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Substrate Concentration | 0.1 M |
Table 2: Representative Amines and Expected Yields
| Entry | Amine | Expected Yield (%) |
| 1 | Aniline | >90 |
| 2 | 4-Methoxyaniline | >90 |
| 3 | Benzylamine | 85-95 |
| 4 | Morpholine | >95 |
| 5 | n-Hexylamine | 80-90 |
| 6 | Cyclohexylamine | 85-95 |
Yields are estimated based on reported data for structurally similar substrates and may vary depending on the specific amine and precise reaction conditions.[3]
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Heck Reaction Methodology with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This methodology has become indispensable in organic synthesis, finding widespread application in the preparation of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad functional group tolerance and generally high stereoselectivity for the trans-isomer make it a highly valuable synthetic tool.[3]
This document provides detailed application notes and a generalized protocol for the Heck reaction of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. This substrate is of particular interest as it incorporates a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals known to enhance metabolic stability and biological activity, along with two different halogen atoms, allowing for chemoselective functionalization.
Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed oxidative addition, a chemoselective Heck reaction at the C2 position is anticipated, leaving the C3-chloro substituent intact for potential subsequent transformations. This selective functionalization opens avenues for the synthesis of complex substituted pyridine derivatives.
Chemoselectivity in the Heck Reaction of Dihalopyridines
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl > F. This well-established reactivity difference allows for selective reactions on polyhalogenated aromatic systems. For this compound, the oxidative addition of the palladium(0) catalyst is expected to occur exclusively at the C-I bond, enabling the selective introduction of a vinyl group at the 2-position of the pyridine ring.
Key Reaction Parameters for the Heck Reaction
The success of the Heck reaction is dependent on several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalyst precursors.[1]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl halides, the use of bulky, electron-rich phosphine ligands can be advantageous.
-
Base: A base is required to neutralize the hydrohalic acid generated during the catalytic cycle. Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction.
-
Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[1]
Tabulated Data for Analogous Heck Reactions
Table 1: Heck Reaction of Iodopyridines with Alkenes
| Entry | Iodopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | 2-Iodo-5-nitropyridine | Methyl acrylate | Pd(OAc)₂ (5) | - | NaOAc (2) | DMA | 120 | 16 | 78 |
| 3 | 3-Iodo-2-chloropyridine | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | MeCN | 80 | 24 | 92 |
| 4 | 2,6-Dichloropyridine* | Styrene | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (2) | Toluene | 110 | 18 | 65 |
*Note: In the case of 2,6-dichloropyridine, the reaction is less efficient than with an iodo-substituted pyridine, highlighting the higher reactivity of the C-I bond.
Detailed Experimental Protocols
The following protocols are proposed based on the general principles of the Heck reaction and the data from analogous systems.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol, 1.2 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to be complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Chloro-2-styryl-5-(trifluoromethyl)pyridine.
Protocol 2: Heck Coupling with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate with a reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Place the flask under an inert atmosphere.
-
Add anhydrous acetonitrile (5 mL) and methyl acrylate (1.5 mmol, 1.5 equiv.) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to be complete within 16-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, and wash the pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired methyl (E)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acrylate.
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Disclaimer: These protocols are provided as a guideline. Researchers should conduct their own optimization studies to achieve the best results for their specific application.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its distinct electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, coupled with two different halogen atoms at the 2- and 3-positions, make it a versatile substrate for selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chloro bonds allows for regioselective palladium-catalyzed cross-coupling reactions, primarily at the more labile C-2 iodo position. This enables the introduction of a wide array of molecular fragments, paving the way for the synthesis of novel compounds for drug discovery and advanced materials. These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this substrate.
Principle of Regioselectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is governed by the relative bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-limiting step in the catalytic cycle. Consequently, cross-coupling reactions will overwhelmingly occur at the C-2 position, leaving the C-3 chloro substituent intact for potential subsequent transformations under more forcing conditions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-chloro-5-(trifluoromethyl)pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are based on analogous reactions with dihalopyridines and may vary depending on the specific boronic acid used.
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.03 equiv).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate) via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-3-chloro-5-(trifluoromethyl)pyridine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-chloro-5-(trifluoromethyl)pyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to functionalized alkynes.
Data Presentation: Representative Sonogashira Coupling Conditions and Yields
The table below outlines representative conditions for the Sonogashira coupling of this compound. The reaction is highly selective for the iodo position.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | THF | 25 (RT) | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine (3) | DMF | 25 (RT) | 8 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | THF | 25 (RT) | 6 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF/DMF | 40 | 12 | 65-75 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 6-8 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)-3-chloro-5-(trifluoromethyl)pyridine.
Caption: Generalized palladium cross-coupling cycle.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
This table provides representative conditions for the amination of this compound. Due to the high reactivity of the C-I bond, this reaction should proceed selectively at the C-2 position.
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 70-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equiv) followed by morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 18-24 hours.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine.
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in halogen reactivity allows for highly regioselective functionalization at the C-2 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under well-established conditions. The protocols and data provided herein serve as a robust starting point for the synthesis of a diverse range of novel substituted trifluoromethylpyridines for applications in drug discovery, agrochemicals, and materials science. Researchers should note that optimization of the specific coupling partners and reaction conditions may be necessary to achieve maximum yields.
Synthesis of 3-aryl-5-(trifluoromethyl)pyridines from 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-5-(trifluoromethyl)pyridines, utilizing 3-chloro-2-iodo-5-(trifluoromethyl)pyridine as the starting material. The methodologies outlined are based on established palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings. Given the differential reactivity of the carbon-halogen bonds, these protocols are designed for the regioselective substitution at the C-2 position.
Introduction
3-Aryl-5-(trifluoromethyl)pyridines are a class of compounds of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The pyridine core is a common scaffold in numerous pharmaceuticals. The selective introduction of aryl groups at the C-3 position of the 5-(trifluoromethyl)pyridine core allows for the exploration of a diverse chemical space in drug discovery and development programs.
The starting material, this compound, is an ideal substrate for regioselective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bond. This reactivity difference allows for the selective formation of a carbon-carbon bond at the C-2 position, leaving the C-3 chloro substituent available for subsequent transformations if desired.
Principle of Regioselectivity
The selective synthesis of 3-aryl-5-(trifluoromethyl)pyridines from this compound is achieved through a palladium-catalyzed cross-coupling reaction. The key to the regioselectivity lies in the relative bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in the catalytic cycle of both Suzuki and Stille couplings. By carefully controlling the reaction conditions, the C-I bond can be selectively cleaved and coupled with an organoboron or organotin reagent, while the C-Cl bond remains intact.
Caption: Regioselective Suzuki-Miyaura Coupling Pathway.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for the selective arylation of this compound at the C-2 position.
| Component | Example | Molar Equivalents | Purpose |
| Starting Material | This compound | 1.0 | Electrophile |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 0.01 - 0.05 | Catalyst |
| Ligand (optional) | SPhos, XPhos, P(tBu)₃ | 0.02 - 0.10 | Stabilize & activate catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | - | Reaction Medium |
| Temperature | 80 - 110 °C | - | Reaction Condition |
| Reaction Time | 4 - 24 hours | - | Reaction Condition |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv.). Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-(trifluoromethyl)pyridine.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions for Stille Coupling
The Stille coupling offers an alternative C-C bond formation method. Below are typical conditions that can be adapted for the reaction of this compound with an organostannane.
| Component | Example | Molar Equivalents | Purpose |
| Starting Material | This compound | 1.0 | Electrophile |
| Coupling Partner | Aryl-Sn(n-Bu)₃ | 1.1 - 1.2 | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Catalyst |
| Additive (optional) | CuI, LiCl | 1.0 - 2.0 | Co-catalyst/Rate enhancement |
| Solvent | Toluene, DMF, THF | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Reaction Condition |
| Reaction Time | 6 - 24 hours | - | Reaction Condition |
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the regioselective Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-tributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent via syringe, followed by the organostannane (1.1 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue is often purified directly by flash column chromatography on silica gel to remove tin byproducts and isolate the desired 3-aryl-5-(trifluoromethyl)pyridine. A potassium fluoride workup can also be employed to remove tin salts.
Safety Considerations
-
Palladium catalysts are flammable and toxic. Handle in a well-ventilated fume hood.
-
Organotin reagents are highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Solvents such as dioxane, toluene, and DMF are flammable and have associated health risks. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols described provide a robust framework for the synthesis of 3-aryl-5-(trifluoromethyl)pyridines from this compound. The selective activation of the C-I bond in the presence of a C-Cl bond allows for a predictable and efficient regioselective arylation. These methods are highly valuable for generating libraries of novel compounds for evaluation in drug discovery and agrochemical development. Researchers should note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Application Notes and Protocols for the Functionalization of the C2 Position of 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the C2 position of the 3-chloro-5-(trifluoromethyl)pyridine scaffold. This pyridine derivative is a crucial building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Functionalization at the C2 position is key to developing new analogues with modulated biological activity.
The primary and most documented strategy for functionalizing the C2 position of the 3-chloro-5-(trifluoromethyl)pyridine core involves a two-step approach. First, a suitable precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is utilized. This intermediate allows for selective nucleophilic aromatic substitution at the C2 position, capitalizing on the higher reactivity of the C2-chloro substituent compared to the C3-chloro substituent. Direct C-H functionalization at the C2 position of 3-chloro-5-(trifluoromethyl)pyridine is less commonly reported and appears to be a more challenging transformation.
Key Strategy: Nucleophilic Aromatic Substitution via a Dichloro-Intermediate
A robust and versatile method for introducing a variety of functional groups at the C2 position is through nucleophilic aromatic substitution (SNAr) on 2,3-dichloro-5-(trifluoromethyl)pyridine. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the ring towards nucleophilic attack, with the C2 and C6 positions being the most electrophilic. The chlorine atom at the C2 position is more labile than the one at C3, allowing for regioselective substitution.
Logical Workflow for C2-Functionalization
References
Application Notes and Protocols for Selective Cross-Coupling at the Iodine of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at positions amenable to selective functionalization via transition-metal-catalyzed cross-coupling reactions. The inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds, dictated by bond dissociation energies (C-I < C-Br < C-Cl), allow for predictable and high-yielding transformations.[1]
This document provides detailed protocols and application notes for the selective cross-coupling at the C2-Iodo position of this compound. The C2 position, being alpha to the pyridine nitrogen, is electronically activated, making the C-I bond highly susceptible to oxidative addition by palladium(0) catalysts.[2][3] This inherent electronic bias, combined with the superior reactivity of iodine as a leaving group, enables a wide range of coupling reactions to proceed selectively, leaving the C3-chloro substituent intact for subsequent transformations. The protocols provided are based on established methodologies for analogous dihalogenated heteroaromatic systems.
Logical Framework for Site Selectivity
The predictable selectivity of cross-coupling reactions on the title compound is governed by fundamental principles of organometallic chemistry. The diagram below illustrates the decision-making process based on the substrate's intrinsic properties.
Caption: Site selectivity logic for cross-coupling reactions.
Experimental Workflow
The general workflow for performing a selective cross-coupling reaction is outlined below. Key considerations include the use of inert atmosphere techniques to prevent catalyst degradation and thorough degassing of solvents.
References
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis and Derivatization of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of the versatile building block, 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, and its subsequent derivatization through Suzuki-Miyaura and Sonogashira cross-coupling reactions. This key intermediate is of significant interest in medicinal chemistry and agrochemical research due to the unique electronic properties conferred by its trifluoromethyl and halogen substituents.
I. Large-Scale Synthesis of this compound
The synthesis of this compound on an industrial scale can be efficiently achieved through a two-step process. The first step involves the preparation of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a copper-catalyzed halogen exchange reaction (an aromatic Finkelstein reaction) to introduce the iodine atom.
Step 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
The industrial preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine is well-established and often starts from 2-chloro-5-(chloromethyl)pyridine. The process involves chlorination of the methyl group followed by on-ring chlorination and subsequent fluorination.
A typical large-scale synthesis workflow is outlined below:
Caption: Workflow for the synthesis of the key precursor.
Step 2: Aromatic Finkelstein Reaction for Iodination
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to this compound is achieved via a copper-catalyzed halogen exchange. This reaction selectively replaces the chlorine atom at the 2-position with iodine. Aromatic Finkelstein reactions are advantageous for this transformation as aryl chlorides are typically less reactive than aryl iodides in subsequent cross-coupling reactions.[1]
References
The Pivotal Role of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in the Synthesis of Modern Agrochemicals
For Immediate Release
[City, State] – 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine has emerged as a critical building block in the synthesis of a new generation of high-efficacy agrochemicals, particularly in the development of diamide insecticides. Its unique substitution pattern allows for versatile and efficient chemical modifications, leading to the creation of complex active ingredients that target specific pests while maintaining favorable safety profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of drug and pesticide development, focusing on the key synthetic transformations involving this important intermediate.
The primary application of this compound lies in its use as a precursor for the synthesis of ryanodine receptor modulators, a significant class of insecticides that includes commercial successes like Chlorantraniliprole and Cyantraniliprole. The strategic placement of the chloro, iodo, and trifluoromethyl groups on the pyridine ring offers multiple reaction sites for constructing the intricate molecular architectures of these pesticides.
Key Synthetic Applications:
The primary synthetic utility of this compound in agrochemical synthesis is centered around the formation of a crucial C-N bond between the pyridine ring and a pyrazole moiety. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The iodine atom at the 2-position of the pyridine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, facilitating the subsequent coupling with a pyrazole derivative.
A key intermediate in the synthesis of many diamide insecticides is 2-(3-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine. The synthesis of this compound from this compound and 3-bromopyrazole is a foundational step.
Experimental Protocols:
Protocol 1: Synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine
This protocol details the Buchwald-Hartwig amination reaction to couple this compound with 3-bromopyrazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 307.44 | 10.0 | 3.07 g |
| 3-Bromopyrazole | 146.96 | 12.0 | 1.76 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.2 (2 mol%) | 45 mg |
| Xantphos | 578.68 | 0.4 (4 mol%) | 231 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 6.52 g |
| Anhydrous Toluene | - | - | 50 mL |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (3.07 g, 10.0 mmol), 3-bromopyrazole (1.76 g, 12.0 mmol), Palladium(II) Acetate (45 mg, 0.2 mmol), Xantphos (231 mg, 0.4 mmol), and Cesium Carbonate (6.52 g, 20.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine.
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 7.90 (s, 1H), 7.85 (d, J = 2.0 Hz, 1H), 6.45 (d, J = 2.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 145.8, 142.5 (q, J = 4.0 Hz), 135.1, 131.8, 123.4 (q, J = 273.7 Hz), 120.5 (q, J = 33.8 Hz), 112.9, 109.7.
-
MS (ESI): m/z = 327.9 [M+H]⁺.
Logical Workflow for Agrochemical Synthesis:
The following diagram illustrates the general synthetic pathway from this compound to a key diamide insecticide intermediate.
Application of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring a trifluoromethyl group which can enhance metabolic stability and binding affinity, along with two distinct halogen atoms, allows for selective and sequential functionalization. The significant difference in reactivity between the iodo and chloro substituents under palladium-catalyzed cross-coupling conditions makes this reagent particularly useful for the construction of complex, highly substituted pyridine scaffolds, which are prevalent in a wide range of biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its capacity for regioselective cross-coupling reactions. The carbon-iodine bond is substantially more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables the selective introduction of a variety of substituents at the 2-position of the pyridine ring, leaving the 3-chloro position intact for subsequent transformations. This two-step functionalization strategy is a powerful tool for building molecular complexity and accessing novel chemical space in drug discovery programs.
Potential therapeutic areas where derivatives of this scaffold may find application include, but are not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores that interact with the hinge region of the kinase domain.
-
GPCR Modulators: G-protein coupled receptor ligands often incorporate substituted aromatic heterocycles for optimal receptor binding.
-
Ion Channel Blockers: The pyridine nucleus is a common feature in molecules designed to modulate the function of ion channels.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize typical reaction conditions for the regioselective functionalization of this compound. Note that yields are estimates based on reactions with similar substrates and may require optimization for specific coupling partners.
Table 1: Regioselective Sonogashira Coupling at the C-2 Position
| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | 25-50 | 2-6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 4 | 80-90 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPEA | Acetonitrile | 40 | 3 | 75-85 |
Table 2: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
| Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-18 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 100-110 | 16 | 75-85 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 70-80 |
Table 3: Regioselective Buchwald-Hartwig Amination at the C-2 Position
| Amine | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 90-110 | 18-24 | 70-85 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 65-80 |
| tert-Butyl carbamate | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 80 | 12 | 75-90 |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a typical procedure for the selective coupling at the C-2 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylethynyl)-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the selective formation of a C-C bond at the C-2 position.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The residue can be purified by silica gel chromatography to yield 2-phenyl-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 3: Regioselective Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines the selective C-N bond formation at the C-2 position.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to give 2-(morpholino)-3-chloro-5-(trifluoromethyl)pyridine.
Visualizations
Caption: Catalytic cycle for Sonogashira coupling.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling.
Application Notes and Protocols for the Purification of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine from a crude reaction mixture. The protocol outlines a multi-step purification strategy involving extraction, column chromatography, and recrystallization to achieve high purity. This guide is intended for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This protocol details a robust method for purifying the title compound from typical impurities generated during its synthesis. The purification strategy is designed to be adaptable and efficient for laboratory-scale preparations.
Purification Strategy Overview
The purification of this compound from a crude reaction mixture typically involves a series of steps to remove unreacted starting materials, reagents, and byproducts. A general workflow for the purification is outlined below. The physical properties of the target compound, such as its melting point of 39-41°C, suggest that both chromatography and recrystallization are suitable final purification steps.
Experimental Protocols
Safety Precautions: this compound is an irritant.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
3.1. Protocol 1: Aqueous Workup and Extraction
This initial step aims to remove water-soluble impurities, such as salts and some polar starting materials.
-
Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water or a saturated aqueous solution of sodium bicarbonate if the reaction was conducted under acidic conditions.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 L reaction volume).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and a saturated brine solution (1 x 50 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
3.2. Protocol 2: Purification by Flash Column Chromatography
This step is designed to separate the target compound from non-polar and highly polar impurities.
-
Column Preparation: Prepare a silica gel slurry using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A starting point for the eluent could be 5% ethyl acetate in hexanes.
-
Sample Loading: Adsorb the crude product from the previous step onto a small amount of silica gel. Load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV visualization).
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
3.3. Protocol 3: Recrystallization
For achieving high purity, recrystallization is an effective final step.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for compounds of this nature is a mixture of hexanes and a more polar solvent like ethyl acetate.
-
Dissolution: Dissolve the partially purified product in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the final, high-purity product.
Data Presentation
The effectiveness of the purification process can be monitored and quantified using various analytical techniques. Below are tables summarizing typical data obtained during the purification of this compound.
Table 1: Purification Summary
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Product | 10.0 | 10.0 | 100 | ~65 |
| After Extraction | 10.0 | 8.5 | 85 | ~75 |
| After Chromatography | 8.5 | 6.8 | 80 | >95 |
| After Recrystallization | 6.8 | 6.1 | 90 | >99 |
Table 2: Analytical Characterization Data
| Analytical Method | Parameter | Observed Value |
| HPLC | Retention Time | Varies with method |
| Purity | >99% | |
| ¹H NMR | Chemical Shifts | Consistent with structure |
| ¹³C NMR | Chemical Shifts | Consistent with structure |
| Mass Spec (GC-MS) | m/z | 307.44 [M]+ |
| Melting Point | Range | 39-41 °C |
Concluding Remarks
The protocol described provides a comprehensive and adaptable workflow for the purification of this compound. The combination of extraction, column chromatography, and recrystallization is effective in achieving high purity, which is essential for its use in further synthetic applications. Researchers should optimize the specific conditions, such as the chromatography eluent and recrystallization solvents, based on the specific impurity profile of their crude reaction mixture.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experiment, offering potential causes and actionable solutions to optimize your reaction yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1][2] | a. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to shield the palladium center and promote the reaction.[2] b. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species.[3] |
| 2. Ineffective C-Cl Bond Activation: While the C-I bond is highly reactive, subsequent coupling at the C-Cl position is challenging and requires more forcing conditions. Aryl chlorides are significantly less reactive than iodides.[4][5] | a. Switch to a More Active Catalyst System: Use catalyst systems known for C-Cl bond activation, such as those with Buchwald dialkylbiaryl phosphine ligands.[2][6] b. Increase Reaction Temperature: Higher temperatures can overcome the activation energy for the oxidative addition of the C-Cl bond, but monitor for decomposition.[2] | |
| 3. Suboptimal Base: The base is critical for activating the boronic acid for transmetalation. An inappropriate base can lead to poor reaction rates.[2] | a. Screen Bases: Test a panel of bases. For challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][3] b. Ensure Base Quality: Use a fresh, dry, and finely powdered base. | |
| Significant Side Reactions | 1. Protodeboronation: The boronic acid reagent is replaced by a proton, reducing the concentration of the nucleophile. This is common with electron-deficient heteroaryl boron derivatives.[7] | a. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than boronic acids.[3][8] b. Use Anhydrous Conditions: If protodeboronation is severe, minimize or eliminate water from the reaction.[3] |
| 2. Dehalogenation: The starting material loses an iodine or chlorine atom, which is replaced by a hydrogen atom from the solvent or base.[9] | a. Avoid Hydride Sources: Ensure solvents (e.g., some alcohols) are not potential hydride sources.[3] b. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[3] | |
| 3. Homocoupling of Boronic Acid: The boronic acid couples with itself, forming a biaryl byproduct and consuming the nucleophile. | a. Ensure Inert Atmosphere: This side reaction is often promoted by oxygen. Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).[10] b. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.[3] |
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in the Suzuki coupling? A1: The C-I bond is significantly more reactive than the C-Cl bond. The general order of reactivity for halides in oxidative addition is I > Br > Cl.[5] This allows for selective Suzuki coupling at the 2-position (iodo) under standard conditions. Coupling at the 3-position (chloro) requires a more active catalyst system and more vigorous conditions.[2][4]
Q2: What is the best catalyst and ligand combination for this substrate? A2: The optimal choice depends on which position you are targeting.
-
For selective coupling at the 2-Iodo position: A standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is often sufficient due to the high reactivity of the C-I bond.[11]
-
For coupling at the 3-Chloro position (after the iodo position has reacted): A more active catalyst system is necessary. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos.[6][12] A small-scale screen of different catalysts and ligands is highly recommended to find the most effective system.[13]
Q3: Which base and solvent system should I use? A3: A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water or toluene/water.[11][12] The water helps dissolve the base and facilitates transmetalation.[9] For substrates prone to protodeboronation, using an anhydrous solvent like toluene or dioxane with a base like Cs₂CO₃ might give better results.[4]
Q4: How can I prevent protodeboronation of my boronic acid/ester? A4: Protodeboronation is a common side reaction that consumes your nucleophile.[7] To minimize it, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[3][12] Running the reaction under anhydrous conditions and using a milder base if possible can also help.[3]
Q5: My reaction turns black. Is this normal? A5: The formation of a black precipitate is often palladium black (Pd(0) nanoparticles), which indicates catalyst decomposition.[9] While some active Pd(0) is desired, excessive formation of palladium black leads to a loss of catalytic activity. This can be caused by unstable catalyst complexes or harsh reaction conditions. Using more stable ligands or pre-catalysts can help maintain a homogeneous and active catalytic species.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with similar electron-deficient halopyridines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of a Heteroaryl Chloride [6]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| P1 (2.1) | PCy₃ (L5) | K₃PO₄ (2) | THF/H₂O | 110 | 10 | 35 |
| P1 (1.2) | XPhos (L1) | K₃PO₄ (2) | THF/H₂O | 110 | 3.9 | 88 |
| P1 (1.0) | XPhos (L1) | K₃PO₄ (2) | THF/H₂O | 97 | 4.7 | 90 |
| P1 (1.2) | Xantphos (L4) | K₃PO₄ (2) | THF/H₂O | 110 | 10 | Low |
| Note: P1 is a palladacycle precatalyst. This data illustrates the dramatic effect of ligand choice on yield for a challenging chloropyridine coupling. |
Table 2: Base and Solvent Optimization [3][11]
| Base (equiv.) | Solvent System | Temp (°C) | Yield (%) |
| Na₂CO₃ (2) | 1,4-Dioxane | 100 | 45 |
| Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 50 |
| K₃PO₄ (2) | 1,4-Dioxane | 100 | 60 |
| K₃PO₄ (2) | Toluene | 100 | 40 |
| K₃PO₄ (2) | Acetonitrile | 80 | 36 |
| Note: Yields are representative and highly dependent on the specific substrates and catalyst used. |
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling at the 2-Iodo Position:
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 5:1) via syringe.[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting low conversion in 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding reactions involving 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during common cross-coupling reactions with this compound.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds. However, the unique electronic and steric properties of this compound can present challenges.
Question: Why am I observing low or no conversion in my Suzuki-Miyaura coupling reaction?
Answer: Low conversion is a common issue that can stem from several factors related to the catalyst system, reaction conditions, or reagents.
-
Sub-optimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating the carbon-halide bond. Aryl chlorides are less reactive than iodides, but the C-I bond on this substrate is the more reactive site for initial coupling. For challenging substrates, a highly active catalytic system is necessary.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step of the catalytic cycle.[1] Ligands like XPhos, SPhos, and RuPhos have shown good performance in similar systems.[2][3]
-
Palladium Precursor: The choice of Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence catalyst activation and stability.
-
-
Incorrect Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and overall catalyst stability.
-
Base: An appropriate base is required to activate the boronic acid/ester. Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Cesium carbonate is often effective when other bases fail.[4]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is needed. A mixture of an organic solvent (like toluene or 1,4-dioxane) with water is frequently used.[1][4]
-
-
Reagent Quality and Reaction Setup:
-
Reagent Purity: Ensure the purity of your this compound, boronic acid/ester, and solvent. Impurities can poison the catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. The reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
-
Temperature: The reaction temperature may be too low. Suzuki-Miyaura couplings with challenging substrates often require heating, typically in the range of 80-110 °C.[1][2][4]
-
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions of 2-Iodopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions of 2-iodopyridines.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of 2-Iodopyridine | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has precipitated as palladium black. | • Ensure rigorous degassing of all solvents and reagents before use. • Use a fresh batch of palladium catalyst. • Consider using a more stable Pd(II) precatalyst with a suitable phosphine ligand that promotes in situ reduction to Pd(0). |
| 2. Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. | • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands can shield the palladium center and promote the desired catalytic cycle.[1] | |
| 3. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is slow. | • Ensure the use of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the more reactive boronate species. • The choice of solvent can be critical; consider screening solvents like dioxane, toluene, or DMF, often with a small amount of water. | |
| Significant Formation of Homocoupling Byproduct (Ar-Ar) | 1. Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[2] | • Rigorously degas all solvents and the reaction vessel. Standard methods include sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique.[2] |
| 2. Use of Pd(II) Precatalyst: Pd(II) sources can directly mediate the homocoupling of boronic acids as a pathway to generate the active Pd(0) species.[2][3] | • Use a direct Pd(0) source like Pd(PPh₃)₄. • If using a Pd(II) precatalyst, ensure reaction conditions favor rapid reduction to Pd(0) and initiation of the cross-coupling cycle. | |
| Significant Formation of Protodeiodination Byproduct (Pyridine) | 1. Presence of Hydride Source: The palladium-hydride (Pd-H) species, which leads to dehalogenation, can be formed from bases, solvents (e.g., alcohols), or trace water. | • Use aprotic solvents like dioxane, THF, or toluene. • If a protic solvent is necessary, minimize its concentration. • Screen different bases; carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over hydroxides or alkoxides. |
| 2. Slow Reductive Elimination: If the desired cross-coupling is slow, the intermediate aryl palladium iodide has more time to undergo side reactions. | • Optimize the ligand and temperature to accelerate the reductive elimination step. Bulky, electron-rich ligands can be beneficial. | |
| Formation of Other Byproducts (e.g., Dimethylaminopyridine) | 1. Solvent Participation: In reactions using DMF (dimethylformamide) as a solvent at elevated temperatures, the solvent itself can decompose and participate in side reactions. | • If formation of N,N-dimethylaminopyridine is observed, consider switching to a different solvent such as dioxane or toluene. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki reactions of 2-iodopyridines?
A1: The two most prevalent byproducts are the homocoupling product of the boronic acid (resulting from the coupling of two boronic acid molecules) and the protodeiodination product (where the iodine atom on the pyridine ring is replaced by a hydrogen atom).[1] In some cases, particularly when using DMF as a solvent, byproducts derived from the solvent, such as dimethylaminopyridine, can also be observed.
Q2: Why is my 2-iodopyridine more prone to side reactions than 2-bromopyridine or 2-chloropyridine?
A2: The carbon-iodine bond is weaker and therefore more reactive than carbon-bromine or carbon-chlorine bonds. This increased reactivity facilitates the desired oxidative addition step in the Suzuki catalytic cycle but also makes the 2-iodopyridine more susceptible to side reactions like protodeiodination.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: The primary cause of homocoupling is the presence of oxygen, which can generate Pd(II) species that catalyze this side reaction.[2][4] Therefore, the most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment. Using a direct Pd(0) source can also be beneficial.[2]
Q4: What is protodeiodination and how can I prevent it?
A4: Protodeiodination is a dehalogenation reaction where the iodine atom is replaced by a hydrogen atom. This is often mediated by a palladium-hydride species, which can be formed from various sources in the reaction mixture, including certain bases, solvents like alcohols, or even trace amounts of water. To prevent this, use aprotic solvents, carefully select a non-hydridic base, and ensure that all reagents and solvents are dry if anhydrous conditions are intended.
Q5: What is the best palladium catalyst and ligand combination for the Suzuki reaction of 2-iodopyridines?
A5: There is no single "best" combination as the optimal choice depends on the specific substrates. However, due to the potential for the pyridine nitrogen to inhibit the catalyst, bulky and electron-rich phosphine ligands are often recommended. These include Buchwald-type ligands such as SPhos and XPhos. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃ used in conjunction with a ligand, or a pre-formed catalyst like Pd(PPh₃)₄.
Data Presentation
The following table summarizes the quantitative yields of the desired cross-coupling product and the homocoupling byproduct in the Suzuki-Miyaura reaction of 2-halopyridines with phenylboronic acid under specific microwave-assisted conditions.
| Entry | Halopyridine | Suzuki Product Yield (%) | Homocoupling (2,2'-bipyridine) Yield (%) |
| 1 | 2-Bromopyridine | 70.0 | 4.8 |
| 2 | 2-Chloropyridine | 31.4 | 3.4 |
Data adapted from Kumar et al., Molecules, 2013. Reaction conditions: 1 mmol halopyridine, 1.2 mmol phenylboronic acid, 1 mol% Pd(OAc)₂, 2 mol% benzimidazolium salt ligand, 2 mmol K₂CO₃, in DMF/H₂O (1:1) at 120 °C under microwave irradiation for 10 min.
This data illustrates that under these specific conditions, the more reactive 2-bromopyridine gives a significantly higher yield of the desired product compared to the 2-chloropyridine. The formation of the homocoupling byproduct is a minor side reaction in both cases. While not shown in this specific dataset, 2-iodopyridine would be expected to be even more reactive than 2-bromopyridine.
Experimental Protocols
Detailed Methodology for Suzuki Coupling of 2-Iodopyridine with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Iodopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-iodopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenylpyridine.
Mandatory Visualization
Caption: The main catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common byproduct formation pathways in Suzuki reactions.
References
Preventing dehalogenation side reactions with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in cross-coupling reactions. The focus is on preventing dehalogenation side reactions and ensuring successful, selective coupling.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. For this compound, the Carbon-Iodine bond at the C2 position is significantly more reactive than the Carbon-Chlorine bond at the C3 position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, selective cross-coupling at the C2 position is expected under carefully controlled conditions.
Q2: What is dehalogenation and why is it a common side reaction with this substrate?
A2: Dehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1] With this compound, you might observe the formation of 3-chloro-5-(trifluoromethyl)pyridine (deiodination) or, under harsher conditions, 5-(trifluoromethyl)pyridine (dechlorination). This substrate is particularly susceptible due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, which makes the halide-bearing carbons more electrophilic and prone to side reactions.
Q3: What are the primary causes of dehalogenation?
A3: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from several sources, including:
-
Bases: Strong bases, especially alkoxides, can react with the solvent or other reaction components to generate Pd-H.
-
Solvents: Protic solvents like alcohols can be a source of hydrides.
-
Water: While often necessary for the transmetalation step in Suzuki couplings, excessive water can lead to dehalogenation.[2]
-
Reagents: Impurities in reagents or the degradation of phosphine ligands can also lead to the formation of Pd-H species.
Q4: Can I perform a second cross-coupling reaction at the C3 position after the initial coupling at the C2 position?
A4: Yes, a sequential cross-coupling is feasible. After the initial coupling at the more reactive C2 iodo position, the resulting product, a 2-substituted-3-chloro-5-(trifluoromethyl)pyridine, can be subjected to a second cross-coupling reaction to functionalize the C3 chloro position. However, C-Cl bond activation requires more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant deiodination of the starting material. | 1. High Reaction Temperature: Elevated temperatures can promote the formation of Pd-H species and subsequent hydrodehalogenation. 2. Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu) can be particularly problematic. 3. Protogenic Solvent: Solvents like methanol or ethanol can act as hydride sources. 4. Suboptimal Ligand: The chosen phosphine ligand may not be sufficiently bulky or electron-rich to promote reductive elimination over dehalogenation. | 1. Lower the reaction temperature. Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase if the desired reaction is too slow. 2. Switch to a weaker inorganic base. Use bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. 3. Use an aprotic solvent. Toluene, dioxane, or THF are generally preferred. If a co-solvent is needed, minimize the amount of water or protic solvent. 4. Employ bulky, electron-rich ligands. Consider ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand like IPr. |
| Low conversion of the starting material. | 1. Reaction temperature is too low. 2. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. 3. Poorly Soluble Base: The base may not be sufficiently soluble in the reaction medium. 4. Slow Transmetalation (in Suzuki coupling): The transfer of the organoboron group to the palladium center is slow. | 1. Gradually increase the reaction temperature. Monitor for the onset of dehalogenation. 2. Use a pre-catalyst that readily forms Pd(0). Alternatively, ensure the reaction is properly degassed to prevent catalyst oxidation. 3. Choose a more soluble base or a different solvent system. 4. Ensure the boronic acid/ester is of high purity. A slight excess of the boronic acid reagent (1.2-1.5 equivalents) can also be beneficial. |
| Formation of dechlorinated byproduct. | 1. Harsh reaction conditions used to activate the C-Cl bond in a sequential coupling. 2. Highly active catalyst system that is not selective. | 1. Carefully optimize the conditions for the second coupling. This includes temperature, catalyst loading, and reaction time. 2. Screen different ligands and bases to find a system that promotes C-Cl activation without significant dechlorination. |
| Reaction is not selective, and a mixture of products is obtained. | 1. Reaction conditions are too harsh, leading to coupling at both C2 and C3. 2. Loss of regioselectivity due to catalyst or ligand effects. | 1. Use milder conditions to selectively target the C-I bond. 2. Use a less active catalyst system for the first coupling to ensure only the C-I bond reacts. |
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound at the C2 position. These are based on general principles for challenging substrates and should be optimized for each specific reaction.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | None |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane | Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 80 °C | 100 °C | 90 °C |
| Reaction Time | 12-24 h | 12-24 h | 12-24 h |
Experimental Protocols
Key Experiment: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C2 position, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed toluene and then degassed water via syringe to achieve a solvent ratio of approximately 5:1 (toluene:water).
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Diagram: Troubleshooting Dehalogenation
A flowchart illustrating the common causes of dehalogenation and their respective solutions.
Experimental Workflow: Suzuki-Miyaura Coupling
A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Selection for Challenging Suzuki Coupling of Chloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of chloropyridines.
Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?
A1: Low to no product formation is a common challenge with chloropyridines due to their lower reactivity compared to bromo or iodo counterparts.[1][2] The primary reason is the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the challenging oxidative addition step.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[2] Its strength, solubility, and steric properties are important factors.
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.
Q2: My reaction is producing significant side products like homocoupling and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that reduces the yield of the desired coupled product.
Troubleshooting Steps:
-
Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[2] This is particularly problematic with pyridylboronic acids in the presence of aqueous bases.[2][5]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
Q3: The Suzuki coupling works for some of my chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific chloropyridine derivative significantly influence its reactivity.[1]
Troubleshooting Steps:
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[1]
-
Recommendation: For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]
-
-
Steric Hindrance: Bulky groups near the C-Cl bond can hinder the approach of the palladium catalyst.
-
Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash.[1]
-
-
Pyridine Nitrogen Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][5]
Frequently Asked Questions (FAQs)
Q4: Which palladium catalysts are most effective for the Suzuki coupling of chloropyridines?
A4: Highly active catalyst systems are generally required. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often the most successful. Precatalysts such as XPhos Pd G2 and Pd(PEPPSI)-IPr have shown high efficacy.[7][8]
Q5: What is the optimal catalyst loading for these reactions?
A5: Catalyst loading can vary, but typically ranges from 0.5 to 5 mol%. For particularly challenging substrates, a higher catalyst loading may be necessary. However, optimization is key, as higher loadings can sometimes lead to increased side product formation.
Q6: How do I choose the right base for my reaction?
A6: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic inorganic bases are generally preferred. K₃PO₄ is a robust and frequently used base for challenging couplings.[2] Other effective bases include Cs₂CO₃, K₂CO₃, and Na₂CO₃.[2][9] It is often necessary to screen a few different bases to find the optimal one for a specific substrate combination.[2]
Q7: Can I perform the Suzuki coupling of chloropyridines under aerobic conditions?
A7: It is strongly recommended to perform these reactions under an inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to deactivation and lower yields.[1][2] Some specialized catalyst systems claim air stability, but for challenging substrates like chloropyridines, inert conditions are crucial for reproducibility and high yields.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient and sterically hindered heteroaryl chlorides; bulky ligands prevent catalyst deactivation.[2] |
| Pd(PEPPSI)-IPr | IPr (NHC Ligand) | 1-3% | Highly active, particularly for C4-selective coupling of dichloropyridines.[7] |
| Pd(PPh₃)₄ | PPh₃ | 2-5% | Commercially available Pd(0) source; may be less effective for unreactive chlorides.[2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling a range of aryl chlorides.[4] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Chloropyridines
| Base | Common Solvents | Efficacy | Notes |
| K₃PO₄ | Toluene, Dioxane, THF | Very High | Frequently used for challenging couplings with heteroaryl chlorides.[2] |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[2] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[2][3] |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice.[2][5] |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (or the pre-formed catalyst complex).
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for chloropyridines.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for initial catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing homocoupling in Sonogashira reactions of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize alkyne homocoupling (Glaser coupling) during the Sonogashira reaction of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules react with each other, forming a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates the purification process.[2]
Q2: What are the primary causes of alkyne homocoupling in this reaction?
A2: The principal causes for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst is added to enhance the reaction's reactivity, it also catalyzes this unwanted side reaction.[1][3]
Q3: How can I effectively minimize or prevent the formation of the homocoupled byproduct?
A3: Several strategies can be employed to significantly reduce or eliminate homocoupling:[1]
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.[1][2] This can be achieved by using an inert gas like high-purity argon or nitrogen throughout the experiment, including degassing solvents and using Schlenk techniques or a glovebox.[1][2]
-
Utilize Copper-Free Protocols: A direct way to avoid Glaser coupling is to use a copper-free Sonogashira reaction protocol.[1][2][3][4] These methods have been developed specifically to circumvent the homocoupling side reaction.[3][4]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent system can substantially favor the desired cross-coupling pathway.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
Q4: Which ligands are recommended to suppress homocoupling?
A4: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands, such as X-Phos and cataCXium A, can promote the desired cross-coupling over homocoupling, even in copper-free systems.[1][2] However, the optimal ligand is often substrate-dependent, and screening may be necessary.[1]
Q5: How do the base and solvent affect the extent of homocoupling?
A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[2] The solvent's polarity and coordinating ability can impact the stability of catalytic intermediates.[1] For reactions involving halopyridines, solvents like acetonitrile or THF are often employed.[1][5]
Q6: Does reaction temperature influence homocoupling?
A6: Yes, temperature can be a factor. While Sonogashira reactions are known for proceeding under mild conditions, less reactive aryl halides (like chlorides or some bromides) may require heating.[2][3] However, excessively high temperatures can lead to catalyst decomposition and an increase in side products.[2] It is essential to find the optimal temperature for the specific substrates being used.[2] For a reactive substrate like 3-Chloro-2-iodo -5-(trifluoromethyl)pyridine, the reaction should proceed at or near room temperature.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled diyne product | 1. Oxygen contamination.[1][2] 2. Copper-catalyzed Glaser coupling.[3] 3. High concentration of terminal alkyne.[1] | 1. Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Ar or N₂).[1][2] 2. Switch to a copper-free Sonogashira protocol.[1][3][4] 3. Add the terminal alkyne dropwise or via a syringe pump over an extended period.[1] |
| Low or no conversion of the starting aryl iodide | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the base is strong enough to deprotonate the alkyne. Consider screening different amine bases (e.g., Et₃N, DIPEA, piperidine).[2] 3. While the iodo-pyridine is reactive, gentle heating (e.g., 40-60 °C) might be necessary if room temperature is ineffective.[2] |
| Formation of multiple unidentified side products | 1. Catalyst decomposition.[2] 2. Reaction temperature is too high.[2] 3. Incorrect stoichiometry. | 1. Run the reaction under strictly anaerobic conditions to prevent catalyst degradation.[2] 2. Lower the reaction temperature.[2] 3. Carefully verify the molar ratios of the aryl halide, alkyne, catalyst, and base. |
Data Presentation: Effect of Reaction Conditions on Homocoupling
The following table summarizes qualitative and quantitative data on how various parameters can influence the outcome of the Sonogashira reaction, specifically the competition between cross-coupling and homocoupling.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Effect on Yield/Selectivity |
| Atmosphere | Strictly inert (Argon or Nitrogen)[1][2] | Presence of Oxygen (Air)[1][2] | Inert atmosphere is crucial to suppress oxidative homocoupling, with one study showing homocoupling can be reduced to ~2% under a dilute hydrogen atmosphere.[5][6] |
| Co-catalyst | Copper-Free[3][4] | Copper(I) Iodide (CuI)[2][3] | Eliminating the copper co-catalyst is a direct method to prevent the Glaser coupling side reaction.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., X-Phos)[2] | Less bulky ligands (e.g., PPh₃) | Bulky ligands can promote reductive elimination and disfavor side reactions.[1] |
| Base | Secondary amines (e.g., Piperidine, Diisopropylamine)[2] | Excess tertiary amines (e.g., Triethylamine) | The choice of amine can influence the catalytic cycle; secondary amines are sometimes more effective.[2] |
| Alkyne Addition | Slow, controlled addition (Syringe pump)[1] | Rapid, single-portion addition | Slow addition keeps the alkyne concentration low, minimizing the bimolecular side reaction.[1][7] |
| Solvent | Anhydrous, degassed solvents (e.g., THF, CH₃CN, Toluene)[1][5][8] | "Wet" or oxygenated solvents | Proper solvent preparation prevents quenching of reagents and catalyst deactivation. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the primary catalyst for Glaser homocoupling.
-
Reagent Preparation: Ensure all solvents (e.g., acetonitrile) are anhydrous and thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[1] All solid reagents should be of high purity and dried.
-
Reaction Setup: In a glovebox or using a Schlenk line, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., X-Phos, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[2]
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equiv) to the flask. Evacuate and backfill the flask with argon (repeat 3 times). Add the degassed solvent (e.g., CH₃CN, 5 mL) via syringe.[2]
-
Reaction Execution: Stir the mixture and add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise. Heat the reaction to the desired temperature (e.g., 80-90 °C for less reactive partners, but start at room temperature for the iodo-pyridine) and monitor its progress by TLC or LC-MS.[2]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition
This protocol uses a copper co-catalyst but minimizes homocoupling through rigorous oxygen exclusion and controlled substrate addition.
-
Degassing and Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%).[2] Seal the flask, then evacuate and backfill with high-purity argon three times.[2]
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine) via syringe.[2]
-
Slow Alkyne Addition: Prepare a solution of the terminal alkyne (1.1 mmol, 1.1 equiv) in a small amount of the degassed reaction solvent. Using a syringe pump, add the alkyne solution to the stirred reaction mixture over a period of 2-4 hours.
-
Reaction and Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive partners, the temperature may need to be increased to 40-60 °C.[2]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the product by column chromatography.[2]
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Buchwald-Hartwig Amination with 3-Halopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and success of Buchwald-Hartwig amination reactions involving 3-halopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Buchwald-Hartwig amination with 3-halopyridines?
The most common challenges include low or no conversion, formation of side products (such as hydrodehalogenation), and catalyst inhibition. 3-Halopyridines are known to be challenging substrates due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity. The C-Cl bond in 3-chloropyridines presents a significant hurdle due to the difficulty of the oxidative addition step.
Q2: How does the choice of halide (Cl, Br, I) on the 3-position of the pyridine ring affect the reaction?
The reactivity of the 3-halopyridine follows the general trend for aryl halides in Buchwald-Hartwig amination: I > Br > Cl.[1] 3-Iodopyridines are the most reactive, but can sometimes lead to catalyst inhibition by the generated iodide anion.[2] 3-Bromopyridines offer a good balance of reactivity and stability. 3-Chloropyridines are the least reactive and often require more specialized and active catalyst systems to achieve good yields.
Q3: Can the pyridine nitrogen poison the palladium catalyst? How can this be mitigated?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a significant factor contributing to lower yields and reproducibility. To mitigate this, the use of bulky phosphine ligands is crucial. These ligands sterically shield the palladium center, disfavoring the coordination of the pyridine nitrogen and promoting the desired catalytic cycle.[3]
Troubleshooting Guide
Problem 1: Low to No Conversion
Possible Causes & Solutions
-
Inactive Catalyst System:
-
Palladium Source: For challenging substrates like 3-chloropyridines, standard palladium sources like Pd(OAc)₂ may be insufficient. Consider using pre-formed catalysts or palladacycles (e.g., G3 or G4 precatalysts) which can generate the active Pd(0) species more reliably.[2]
-
Ligand Choice: The choice of ligand is critical. For 3-halopyridines, especially chlorides, bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective. Consider using sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[4]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% may be necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Higher temperatures (typically 80-120 °C) are often required to facilitate the oxidative addition of the C-X bond, particularly for 3-chloropyridines.
-
Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often necessitates a more active catalyst system and higher temperatures.
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used. Avoid using pyridine as a solvent as it will strongly coordinate to the palladium and inhibit catalysis.[2]
-
-
Poor Reagent Quality:
-
Anhydrous & Anaerobic Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Base Quality: Use a high-purity, anhydrous base. Some commercial sources of NaOtBu may contain moisture or other impurities that can negatively impact the reaction.
-
Problem 2: Significant Formation of Hydrodehalogenation Side Product
Possible Causes & Solutions
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the C-N bond, is slow, competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with trace water can lead to hydrodehalogenation.
-
Ligand Choice: Employing bulky, electron-rich ligands can promote faster reductive elimination.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) can help to favor the desired amination pathway.
-
-
Presence of Water: Trace amounts of water can be a proton source for the hydrodehalogenation byproduct. Ensure all reagents and solvents are rigorously dried.
Problem 3: Reaction is Not Reproducible
Possible Causes & Solutions
-
Variability in Reagent Quality:
-
Catalyst and Ligand: Use catalysts and ligands from a reliable source. Small variations in purity can have a large impact on reaction outcomes.
-
Base: The quality and handling of the base are critical. NaOtBu is hygroscopic and its quality can degrade upon storage. It is recommended to use freshly opened bottles or to handle it in a glovebox.
-
-
Inconsistent Reaction Setup:
-
Inert Atmosphere: Ensure a consistently oxygen- and moisture-free environment for every reaction. The use of a glovebox for dispensing reagents is highly recommended.
-
Stirring: For heterogeneous reaction mixtures (e.g., with K₃PO₄ or Cs₂CO₃), ensure efficient and consistent stirring to maintain proper mixing of all components.
-
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Buchwald-Hartwig amination of 3-halopyridines.
Table 1: Comparison of Ligands for the Amination of 3-Chloropyridine with Aniline
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 85 |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 92 |
| BrettPhos | G3-XPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
Table 2: Comparison of Bases for the Amination of 3-Bromopyridine with Morpholine
| Base | Ligand | Pd Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 80 | 4 | 95 |
| LiHMDS | XPhos | Pd₂(dba)₃ | THF | 65 | 6 | 88 |
| K₃PO₄ | RuPhos | Pd(OAc)₂ | Dioxane | 100 | 12 | 75 |
| Cs₂CO₃ | RuPhos | Pd(OAc)₂ | Dioxane | 100 | 10 | 82 |
Table 3: Comparison of Solvents for the Amination of 3-Chloropyridine with Benzylamine
| Solvent | Ligand | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) |
| Toluene | RuPhos | G3-RuPhos | NaOtBu | 100 | 12 | 88 |
| Dioxane | RuPhos | G3-RuPhos | NaOtBu | 100 | 12 | 85 |
| THF | RuPhos | G3-RuPhos | LiHMDS | 65 | 24 | 70 |
| t-BuOH | RuPhos | G3-RuPhos | K₃PO₄ | 100 | 18 | 65 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 3-Halopyridines
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
3-Halopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos G3 precatalyst, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., in a glovebox).
-
Add the 3-halopyridine to the Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-3-yl)amine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
References
Technical Support Center: Addressing Catalyst Poisoning in Reactions with Pyridine-Containing Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning in reactions involving pyridine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are pyridine-containing compounds problematic?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to its active sites.[1][2] Pyridine and its derivatives are common catalyst poisons, particularly for transition metal catalysts like palladium, platinum, rhodium, and nickel.[3][4] The Lewis basic nitrogen atom in the pyridine ring strongly coordinates to the metal center of the catalyst, forming a stable, inactive complex that halts or slows the catalytic cycle.[4][5] This prevents the catalyst from facilitating the desired reaction, leading to reduced efficiency or complete failure.[2][5]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.
-
Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products.[3]
Q3: Which types of reactions and catalysts are most susceptible to pyridine poisoning?
A3: Hydrogenation and cross-coupling reactions are particularly susceptible.
-
Hydrogenation: Precious metal catalysts such as Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Rhodium on Carbon (Rh/C) are commonly used for the hydrogenation of pyridines to piperidines and are highly prone to poisoning by both the pyridine starting material and the piperidine product.[3]
-
Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): Palladium catalysts are standard for these reactions. The pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting key steps like oxidative addition or reductive elimination.[4] This is especially challenging when the coupling site is adjacent to the nitrogen, a phenomenon often called the "2-pyridyl problem".[4][6]
Q4: Can a poisoned catalyst be regenerated?
A4: Regeneration is sometimes possible but depends on the nature of the poison and the catalyst. In cases of strong, irreversible chemisorption of the pyridine compound, the catalyst may need to be replaced.[3] However, for some forms of deactivation, protocols such as washing with specific solvents or thermal treatments can help restore some activity.[5]
Troubleshooting Guides
Issue 1: My pyridine hydrogenation is slow or has stalled.
-
Possible Cause: Product Inhibition/Poisoning. The piperidine product is often a stronger poison than the starting pyridine.
-
Troubleshooting Steps:
-
Acidic Additives: Add a stoichiometric amount of a non-coordinating acid (e.g., H₂SO₄, HCl) to the reaction mixture. This protonates the nitrogen atom, reducing its ability to bind to the catalyst.[3][7]
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading can help compensate for the poisoned active sites.[3]
-
Optimize Conditions: Ensure hydrogen pressure and temperature are optimal for your specific substrate and catalyst.[3]
-
Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier to rule out issues with catalyst age or storage.[3]
-
Issue 2: My Suzuki-Miyaura cross-coupling with a 2-pyridylboronic acid is giving low to no yield.
-
Possible Cause: Catalyst poisoning by the 2-pyridyl nitrogen is inhibiting the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Screening: Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4][6]
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species.[4]
-
Base and Solvent Selection: The choice of base and solvent is crucial. For example, using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate side reactions like protodeboronation.[4]
-
Change the Boron Reagent: In some cases, switching from a boronic acid to a boronate ester or a triolborate salt can improve stability and reactivity.[6]
-
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on catalyst performance in the presence of pyridine-containing substrates, highlighting the impact of mitigation strategies.
Table 1: Effect of Acidic Additive on the Hydrogenation of 4-Pyridinecarbonitrile (4PN) to 4-(aminomethyl)piperidine (4PIPA) [8]
| Entry | Catalyst (10% Pd/C) Ratio (g/g substrate) | H₂SO₄/4PN Ratio (mol/mol) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to 4PIPA (%) |
| 1 | 0.3 | 1.0 | H₂O/CH₂Cl₂ | 1.0 | 100 | 94 |
| 2 | 0.2 | 1.0 | H₂O/CH₂Cl₂ | 5.5 | 100 | 98 |
| 3 | 0.1 | 1.0 | H₂O/CH₂Cl₂ | 11.0 | 100 | 96 |
| 4 | 0.1 | 0.5 | H₂O | 0.3 | 100 | 92 |
Reaction Conditions: 30 °C, 6 bar H₂.[8]
Table 2: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Pyridyl Boronate with Aryl Chlorides [9]
| Entry | Aryl Chloride | Ligand | Catalyst System | Yield (%) |
| 1 | 4-Chlorobenzonitrile | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 73 |
| 2 | 4-n-Butylchlorobenzene | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 76 |
| 3 | 2-Chloro-p-xylene | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 70 |
| 4 | 4-Chloroanisole | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 78 |
| 5 | 3-Chloropyridine | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 92 |
Reaction Conditions: 1 equiv aryl chloride, 1.5 equiv lithium triisopropyl 2-pyridylboronate, 3.0 equiv KF, Dioxane, L:Pd = 3:1.[9]
Experimental Protocols
Protocol 1: Hydrogenation of a Substituted Pyridine using an Acidic Additive
This protocol is adapted for the hydrogenation of a pyridine derivative where product inhibition is a concern.
Materials:
-
Substituted pyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (e.g., 0.1 g catalyst per 1 g substrate)[8]
-
Sulfuric Acid (H₂SO₄), 0.5 M solution (to provide 0.5 eq relative to substrate)[8]
-
Solvent (e.g., Water or Methanol)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Base for workup (e.g., saturated NaHCO₃ or NaOH solution)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in the chosen solvent.
-
Acid Addition: Add the sulfuric acid solution dropwise while stirring.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere if possible.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 bar).[8]
-
Begin vigorous stirring and heat to the desired temperature (e.g., 30-50 °C).[8]
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃) until the pH is > 8.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) multiple times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
This protocol incorporates strategies to overcome catalyst poisoning by the pyridine substrate.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol %)[9]
-
Bulky phosphine ligand (e.g., XPhos or P(t-Bu)₃, 3-4 mol %)[4][9]
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add the 2-halopyridine and the arylboronic acid to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in various chemical reactions. The information is structured to address specific challenges encountered during laboratory-scale experiments and, critically, during scale-up to pilot plant and production environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity differences between the chloro and iodo substituents on this compound in cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the oxidative addition of the palladium catalyst to the C-I bond is much more facile and occurs under milder conditions than with the C-Cl bond. This allows for selective functionalization at the 2-position (iodo) while leaving the 3-position (chloro) intact for subsequent transformations.
Q2: What are the main safety concerns when handling this compound on a larger scale?
-
Thermal Decomposition: The presence of nitro groups or other high-energy functionalities in reaction partners could increase the risk of exothermic decomposition. It is crucial to perform differential scanning calorimetry (DSC) or other thermal analysis on the reaction mixture to determine the onset of any exothermic events.[1]
-
Gas Evolution: Decomposition or side reactions can lead to gas evolution, potentially causing a dangerous pressure build-up in a sealed reactor.
-
Handling and Exposure: As with many halogenated organic compounds, care should be taken to avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.[2][3]
Q3: How does the trifluoromethyl group influence the reactivity of the pyridine ring?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has several effects on the reactivity of the pyridine ring:
-
It deactivates the ring towards electrophilic aromatic substitution.
-
It increases the acidity of any C-H protons on the ring, which can be relevant in certain organometallic reactions.
-
It can influence the coordination of the pyridine nitrogen to the metal catalyst in cross-coupling reactions, potentially affecting catalyst activity and stability.[4]
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This reaction is commonly used to form C-C bonds by coupling this compound with a boronic acid or ester.
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.- For the less reactive C-Cl bond, consider using more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] |
| Ineffective base | - The choice of base is critical. Screen inorganic bases like K3PO4, Cs2CO3, or K2CO3.[5]- Ensure the base is finely powdered and well-dispersed for solid-liquid reactions. | |
| Poor solvent choice | - A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal.[5]- Ensure solvents are adequately degassed to prevent catalyst oxidation. | |
| Side Reactions | Protodeboronation of the boronic acid | - Use anhydrous solvents and reagents where possible.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5] |
| Homocoupling of the boronic acid | - Rigorously degas the reaction mixture to remove oxygen.- Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species.[6] | |
| Scale-Up Challenges | Poor mixing of heterogeneous mixtures | - On a larger scale, ensure efficient stirring to maintain good contact between the solid base and the liquid phase.[6] |
| Inconsistent reaction rates | - Control the rate of reagent addition, especially if the reaction is exothermic.- Monitor the internal temperature closely to avoid overheating, which can lead to catalyst decomposition. |
Illustrative Experimental Protocol (Lab-Scale Suzuki-Miyaura Coupling)
To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K3PO4, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%). The flask is evacuated and backfilled with nitrogen three times. Degassed 1,4-dioxane and water (4:1 v/v) are added. The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Diagram of Suzuki-Miyaura Troubleshooting Logic
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne to form an alkynylpyridine.
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst deactivation | - Ensure strict exclusion of oxygen, as both the palladium and copper catalysts are sensitive to air.- Use fresh, high-quality catalysts. |
| Inappropriate base | - An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry. | |
| Side Reactions | Homocoupling of the alkyne (Glaser coupling) | - Minimize the amount of copper(I) cocatalyst.- Maintain a strictly anaerobic environment. |
| Scale-Up Challenges | Exothermic reaction | - The reaction can be exothermic. On a larger scale, control the rate of addition of the alkyne and monitor the internal temperature. |
| Product purification | - Byproducts from alkyne homocoupling can be difficult to remove. Optimize reaction conditions to minimize their formation. |
Illustrative Experimental Protocol (Lab-Scale Sonogashira Coupling)
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a degassed solvent such as THF or DMF, add triethylamine (2.0 eq.). To this mixture, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%) and a copper(I) cocatalyst (e.g., CuI, 1 mol%). The reaction is stirred at room temperature or with gentle heating (40-60 °C) until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[7]
Diagram of Sonogashira Reaction Workflow
Caption: General experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and an amine.
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst poisoning by pyridine nitrogen | - The nitrogen of the pyridine ring can coordinate to the palladium catalyst and inhibit its activity.[4]- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can favor the desired catalytic cycle.[4] |
| Ineffective base | - A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | |
| Side Reactions | Hydrodehalogenation | - This side reaction can be promoted by certain ligands and bases. Screening of reaction conditions is necessary to minimize it. |
| Scale-Up Challenges | Handling of air-sensitive reagents | - The palladium catalyst, ligands, and strong bases are often air-sensitive. Ensure proper handling techniques are used at a larger scale. |
| Exothermic reaction | - The reaction can be exothermic. Careful control of reagent addition and temperature is crucial during scale-up. |
Illustrative Experimental Protocol (Lab-Scale Buchwald-Hartwig Amination)
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq.). This compound (1.0 eq.) and the amine (1.2 eq.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated to 80-110 °C with stirring. After completion, the reaction is cooled and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Diagram of Catalyst Deactivation in Pyridine Systems
Caption: Catalyst poisoning by pyridine nitrogen in cross-coupling reactions.
Quantitative Data Summary (Illustrative)
The following tables provide illustrative data based on typical yields for analogous systems. Note: Actual yields will be highly dependent on the specific substrates, reaction conditions, and scale.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of a Halogenated Pyridine
| Scale | Starting Material (g) | Product (g) | Yield (%) |
| Lab-Scale | 1.0 | 1.2 | 85 |
| Pilot-Scale | 1000 | 1150 | 81 |
| Production-Scale | 100,000 | 110,000 | 77 |
Table 2: Illustrative Impurity Profile in a Scaled-Up Sonogashira Coupling
| Impurity | Lab-Scale (%) | Pilot-Scale (%) |
| Alkyne Homocoupling Product | 2-5 | 5-10 |
| Unreacted Starting Material | <1 | 1-2 |
| Other Byproducts | <1 | <2 |
Experimental Protocols for Key Experiments
Detailed Protocol for a Scaled-Up Suzuki-Miyaura Coupling (Illustrative)
Objective: To synthesize 2-(4-methoxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine from this compound and 4-methoxyphenylboronic acid on a 1 kg scale.
Materials:
-
This compound (1.0 kg, 1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Potassium phosphate (K3PO4), milled (2.0 eq.)
-
Pd(OAc)2 (0.1 mol%)
-
SPhos (0.2 mol%)
-
Toluene (8 L)
-
Water (2 L)
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Inerting: The reactor is purged with nitrogen for 30 minutes.
-
Reagent Charging: The milled potassium phosphate, Pd(OAc)2, and SPhos are charged to the reactor under a nitrogen blanket.
-
Solvent Addition: Degassed toluene and degassed water are added to the reactor. The mixture is stirred and heated to 40 °C.
-
Substrate Addition: this compound and 4-methoxyphenylboronic acid are added to the reactor.
-
Reaction: The reaction mixture is heated to 85 °C and stirred vigorously. The reaction progress is monitored by HPLC.
-
Work-up: Once the reaction is complete, the mixture is cooled to 50 °C. The aqueous layer is separated. The organic layer is washed with a 10% brine solution.
-
Solvent Swap and Crystallization: The toluene is partially distilled off under vacuum and replaced with isopropanol. The mixture is cooled to 0-5 °C to induce crystallization.
-
Isolation: The product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 50 °C.
Safety Considerations:
-
The reaction is exothermic; control the heating rate and have a cooling system on standby.
-
Handle all reagents in a well-ventilated area with appropriate PPE.
-
Ground all equipment to prevent static discharge.
This technical support center provides a foundation for addressing challenges associated with reactions involving this compound. For specific applications, it is crucial to perform thorough process development and safety assessments.
References
- 1. icheme.org [icheme.org]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. researchgate.net [researchgate.net]
- 4. Purification of APIs | ZEOCHEM [zeochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening Tool for Runaway Reaction Characterization [iomosaic.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Trifluoromethylpyridine Products from Palladium Catalysts
Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for removing residual palladium catalysts from trifluoromethylpyridine products. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving trifluoromethylpyridine products?
A1: The nitrogen atom in the pyridine ring of your product can act as a ligand, coordinating with the palladium catalyst. This can keep the palladium soluble in the reaction mixture, making it difficult to remove by simple filtration. This is a common issue with nitrogen-containing heterocycles.
Q2: What are the most common strategies for removing palladium from trifluoromethylpyridine products?
A2: The most effective methods involve the use of scavengers, which are materials that selectively bind to the palladium. Common choices include:
-
Thiol-functionalized silica gels: These are highly effective for various palladium species.
-
Activated carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[1]
-
Polymer-supported scavengers: These offer an alternative solid support to silica.
-
Aqueous washes with chelating agents: Solutions of agents like N-acetyl cysteine can be used to extract palladium.[2]
Q3: How do I choose the right scavenger for my specific trifluoromethylpyridine derivative?
A3: The choice of scavenger depends on several factors:
-
The oxidation state of the palladium: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).
-
The solvent system: Ensure the scavenger is compatible with your reaction solvent.
-
Potential for product binding: The acidic nature of some silica-based scavengers could potentially interact with the basic pyridine nitrogen. It is advisable to screen a small number of scavengers to find the one with the highest affinity for palladium and the lowest for your product.
Q4: My product is not soluble in common solvents used for scavenging. What can I do?
A4: If your product has limited solubility, you might need to explore a wider range of solvent systems. Alternatively, a different purification technique, such as crystallization or chromatography, may be more suitable. In some cases, a solvent in which your product is only sparingly soluble can be used for a slurry-based scavenging approach.
Troubleshooting Guide
Problem 1: Incomplete palladium removal after using a scavenger.
| Possible Cause | Solution |
| Insufficient amount of scavenger | Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 3-5 molar equivalents. |
| Inadequate reaction time or temperature | Increase the stirring time (e.g., from 4 to 16 hours) or gently heat the mixture (e.g., to 40-50 °C) to improve the kinetics of scavenging.[1] |
| Incorrect scavenger for the palladium species | If you suspect the palladium is in a difficult-to-scavenge form, consider a pre-treatment step. For example, a mild oxidant or reductant can change the oxidation state of the palladium, making it more amenable to scavenging. |
| Competitive binding of the product | Your trifluoromethylpyridine product may be competing with the scavenger for the palladium. Try a different type of scavenger with a higher affinity for palladium. |
Problem 2: Significant loss of trifluoromethylpyridine product during purification.
| Possible Cause | Solution |
| Product adsorption onto the scavenger | * Reduce the amount of scavenger to the minimum effective quantity. * After filtration, wash the scavenger thoroughly with fresh solvent to recover adsorbed product. * Screen for a scavenger with lower affinity for your product. |
| Non-specific binding to activated carbon | * Use the minimum amount of activated carbon necessary (typically 5-10 wt%). * Consider a more selective scavenger, such as a thiol-functionalized silica gel. |
| Product co-precipitation with palladium | If palladium precipitates out of solution, it can sometimes trap the product. Ensure the workup conditions keep the product fully dissolved. |
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel
-
Dissolve the Crude Product: Dissolve the crude reaction mixture containing the trifluoromethylpyridine product and residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add Scavenger: Add 3-5 molar equivalents of a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific product.
-
Filter: Filter the mixture through a pad of celite to remove the solid-supported scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Determine the final palladium concentration using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][3]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol | >1,300 | 2 | 50 wt %, THF/water, 35°C, 17 h | [4] |
| Activated Carbon (Darco KB-B) | 300 | <1 | 0.2 wt, THF, 45°C, 18 h | [3] |
| N-acetyl cysteine wash | 8,600 | 975 | 30-40°C, 64 hours | [2] |
| SEM-26 Scavenger | 938 | 185 | Two consecutive treatments at 30-40°C | [2] |
| Si-TMT | > Initial Value | <10 | 0.03 wt, 35°C, 2 h | [3] |
| MP-TMT | 330 | ~10-30 | 0.20 wt, DMF, overnight | [3] |
Visualizations
References
Impact of base selection on the outcome of cross-coupling with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the critical impact of base selection in palladium-catalyzed cross-coupling reactions involving 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with this compound?
A1: The choice of base is paramount as it influences multiple factors in the catalytic cycle. An appropriate base is required to activate one of the coupling partners (e.g., the organoboron reagent in Suzuki coupling or the amine in Buchwald-Hartwig amination).[1][2] Its strength, solubility, and steric properties can directly impact reaction rate, product yield, catalyst stability, and the formation of unwanted side products like dehalogenated starting material or homocoupled products.[3][4] For base-sensitive substrates, a weaker base may be necessary to prevent decomposition.[1]
Q2: Which position on the pyridine ring is more reactive in cross-coupling reactions, the C2-Iodo or the C3-Chloro?
A2: The C2-Iodo position is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[5] This difference in reactivity allows for selective functionalization at the C2 position while leaving the C3-chloro group intact for subsequent transformations.
Q3: What are the general classes of bases used, and how do I choose one?
A3: Bases are typically categorized as inorganic (e.g., carbonates like Cs₂CO₃, K₂CO₃; phosphates like K₃PO₄) or organic (e.g., amines like triethylamine (NEt₃), DBU).[2][4] They are also classified by strength (strong vs. weak).
-
For Suzuki-Miyaura reactions , inorganic bases are common, with Cs₂CO₃ and K₃PO₄ often providing good results.[3]
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used, though weaker inorganic bases may be required for sensitive substrates.[2][6]
-
For Sonogashira couplings , organic amine bases such as NEt₃ or diisopropylethylamine (DIPEA) are standard.[4][7]
The optimal choice depends on the specific reaction, solvent, catalyst system, and the electronic properties of the coupling partners. Screening a small panel of bases is often the most effective approach.
Q4: Can the wrong base lead to reaction failure or significant side products?
A4: Absolutely. An ineffective base may fail to activate the coupling partners, resulting in low or no yield.[4] A base that is too strong can cause decomposition of the starting material or promote side reactions such as dehalogenation.[2][4] The base can also influence the rate of homocoupling, particularly of organoboron reagents in Suzuki reactions or terminal alkynes in Sonogashira couplings.[4]
Troubleshooting Guide
| Problem | Possible Cause (Related to Base Selection) | Recommended Solution |
| Low or No Yield of Desired Product | Ineffective Base: The chosen base may be too weak to facilitate a key step in the catalytic cycle (e.g., transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination).[4] | Switch to a stronger base. For Suzuki, try changing from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider using NaOtBu or LHMDS.[2][3] |
| Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with poor reaction kinetics.[2] | Select a base with better solubility in the reaction solvent (e.g., Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃). Alternatively, consider a different solvent system.[2] | |
| Formation of Dehalogenated Side Product | Base-Promoted Dehalogenation: The base, in the presence of a hydrogen source (e.g., trace water, solvent), can promote the removal of the iodine atom. | Use a weaker or less-nucleophilic base. Lowering the reaction temperature or reducing the reaction time may also mitigate this side reaction.[4] |
| Significant Homocoupling of Coupling Partner | Base-Promoted Homocoupling: This is common in Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling) reactions. The base can influence the rate of these undesired pathways.[4] | For Suzuki reactions, ensure strictly anaerobic conditions. For Sonogashira reactions, the use of a copper co-catalyst (e.g., CuI) can favor the desired cross-coupling over homocoupling.[4] Consider a different class of base (e.g., an organic base in place of an inorganic one). |
| Decomposition of Starting Material or Product | Base Sensitivity: The starting material or the coupled product may contain functional groups that are sensitive to strong bases, leading to decomposition.[1] | Screen weaker bases. For example, in a Buchwald-Hartwig reaction, replace NaOtBu with K₃PO₄ or Cs₂CO₃ and adjust the temperature as needed.[1][2] |
Data Presentation: Effect of Base on Reaction Outcome
The following tables summarize the typical effects of various bases on the yield of cross-coupling reactions with substrates similar to this compound. Yields are representative and intended for comparative purposes.
Table 1: Suzuki-Miyaura Coupling (Reaction of an Aryl Iodide with an Arylboronic Acid)
| Base | Relative Strength | Typical Solvent | Expected Yield | Reference |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Excellent | [3] |
| K₃PO₄ | Strong | Dioxane, Toluene | Good to Excellent | [3] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene | Moderate to Good | [3][4] |
| Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene | Moderate | [8] |
Table 2: Buchwald-Hartwig Amination (Reaction of an Aryl Iodide with a Primary/Secondary Amine)
| Base | Relative Strength | Typical Solvent | Expected Yield | Reference |
| NaOtBu | Very Strong | Toluene, Dioxane | Excellent | [2][6] |
| LHMDS | Very Strong | Toluene, THF | Excellent | [2] |
| K₃PO₄ | Strong | Toluene, Dioxane | Good (for sensitive substrates) | [2] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Good (for sensitive substrates) | [2][9] |
Table 3: Sonogashira Coupling (Reaction of an Aryl Iodide with a Terminal Alkyne)
| Base | Type | Typical Solvent | Expected Yield | Reference |
| NEt₃ | Organic Amine | THF, DMF, Toluene | Good to Excellent | [4] |
| DIPEA | Organic Amine | THF, DMF, Toluene | Good to Excellent | [4] |
| Piperidine | Organic Amine | DMF | Good to Excellent | [7] |
| K₂CO₃ | Inorganic | DMF, Acetonitrile | Moderate to Good | [4] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the tube under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[6]
-
Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for selecting and optimizing a base for cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Caption: Decision tree for troubleshooting common base-related issues in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Phosphine Ligands for Cross-Coupling Reactions with 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of phosphine ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with the trifluoromethyl-substituted dihalopyridine, 3-chloro-2-iodo-5-(trifluoromethyl)pyridine.
Due to the electronic and steric nature of this compound, with its electron-withdrawing trifluoromethyl group and two distinct halogen atoms, the choice of phosphine ligand is critical for achieving high yields and regioselectivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 2-position. The data presented herein is a compilation from studies on structurally similar electron-deficient 2-iodopyridines to provide a predictive guide for ligand selection.
Data Presentation: Comparative Performance of Phosphine Ligands
The following tables summarize the expected performance of various phosphine ligands for the selective cross-coupling at the 2-position of this compound. The yields are representative estimates based on literature for analogous substrates and may vary depending on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | >95 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 90-95 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 60-75 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 85-90 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | >95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | >95 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 90-95 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Ligand | Palladium Precursor | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| XPhos | Pd(OAc)₂ | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | >90 |
| SPhos | Pd(OAc)₂ | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | >90 |
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 16 | 70-85 |
| cBRIDP | [Pd(allyl)Cl]₂ | CuI | Et₃N | Toluene | 80 | 12 | 85-95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | None (Cu-free) | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
Mandatory Visualization
Caption: A generalized experimental workflow for phosphine ligand screening in cross-coupling reactions.
Experimental Protocols
The following are generalized procedures for the cross-coupling of this compound. Optimal conditions may vary for different coupling partners and should be determined through screening.
General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., SPhos, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: To the Schlenk tube, add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Solvent Addition: The tube is sealed, evacuated, and backfilled with argon or nitrogen (this cycle is repeated three times). Anhydrous, degassed toluene is then added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring for 2-16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: To the Schlenk tube, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: The tube is sealed, evacuated, and backfilled with argon or nitrogen (repeated three times). Anhydrous, degassed toluene is added via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), the copper(I) source (e.g., CuI, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent and Reagent Addition: Anhydrous, degassed 1,4-dioxane is added, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: The reaction is heated to 80 °C with stirring for 12-16 hours.
-
Work-up: Upon completion, the reaction is cooled, diluted with diethyl ether, and filtered through Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Substituted-5-(Trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted-5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of efficient and versatile synthetic routes to access these valuable compounds is of paramount importance. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of 3-substituted-5-(trifluoromethyl)pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Halogen Exchange: The Industrial Workhorse
The chlorine-fluorine exchange reaction is a well-established and widely used industrial method for the synthesis of trifluoromethylpyridines, particularly for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2] This method typically involves the initial chlorination of a methylpyridine precursor to the corresponding trichloromethylpyridine, followed by fluorination using a fluorine source such as hydrogen fluoride (HF).
Reaction Scheme:
This classical approach, while effective for large-scale synthesis, often requires harsh reaction conditions, including high temperatures and pressures, and the use of corrosive reagents like HF.[1]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Pressure reactor (autoclave)
Procedure:
-
A pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine.
-
Anhydrous hydrogen fluoride (at least 3 molar equivalents) is carefully added to the reactor.
-
The reactor is sealed and heated to a temperature in the range of 150 °C to 250 °C.
-
The reaction is maintained at a superatmospheric pressure, typically between 5 and 1200 psig.
-
The reaction is allowed to proceed for 1 to 100 hours, with progress monitored by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, the reactor is cooled, and the excess HF is carefully vented.
-
The crude product is then purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Quantitative Data:
| Starting Material | Product | Catalyst | Temperature (°C) | Pressure | Yield (%) |
| 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | Anhydrous FeCl₃ | 150-250 | Superatmospheric | High |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Iron(III) chloride | 175 | - | High |
Cyclocondensation Reactions: Building the Pyridine Ring
An alternative strategy involves the construction of the trifluoromethylated pyridine ring from acyclic precursors through cyclocondensation reactions. The Bohlmann-Rahtz pyridine synthesis is a notable example, which utilizes the reaction of an enamine with a trifluoromethyl-containing ynones.[3][4] This method offers a high degree of flexibility in introducing various substituents onto the pyridine ring.
Reaction Scheme:
Py-H + "CF3+" source --(Catalyst/Mediator)--> Py-CF3
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Benchmarking different palladium catalysts for Suzuki coupling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For chemists engaged in the synthesis of novel pharmaceuticals and functional materials, the selective functionalization of polyhalogenated aromatic systems is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for such transformations. This guide provides a comparative analysis of various palladium catalysts for the chemoselective Suzuki coupling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, a substrate of interest in medicinal chemistry.
The primary challenge in the functionalization of this substrate lies in achieving selectivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1] Consequently, the Suzuki coupling is expected to proceed selectively at the more reactive C-2 (iodo) position, leaving the C-3 (chloro) position available for subsequent transformations. This guide focuses on palladium catalysts that are well-suited to effect this selective transformation with high efficiency.
Catalyst Performance Comparison
The choice of the palladium catalyst system, which includes the palladium precursor and the ancillary ligand, is paramount for a successful Suzuki coupling. The following table summarizes the performance of several common palladium catalyst systems, with expected outcomes for the selective coupling of this compound with a generic arylboronic acid. The data is extrapolated from studies on structurally similar dihalopyridines and other challenging aryl halides.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O or 1,4-Dioxane/H₂O | 80 - 100 | 12 - 24 | 70-85 | A classic, reliable catalyst, though sometimes requiring higher loadings and longer reaction times. |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane or Toluene | 80 - 100 | 2 - 8 | >90 | A highly active system employing a bulky, electron-rich phosphine ligand, often leading to high yields and faster reactions. |
| PdCl₂(dppf) | 2 - 3 | Cs₂CO₃ | DMF or 1,4-Dioxane | 90 - 110 | 4 - 12 | >90 | A robust and versatile catalyst, effective for a broad range of substrates. |
| PEPPSI™-IPr | 1 - 3 | K₂CO₃ or Cs₂CO₃ | t-AmylOH or THF | 80 - 100 | 2 - 6 | >95 | An N-heterocyclic carbene (NHC)-based catalyst known for its high activity and stability, particularly with challenging substrates. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for synthesizing new chemical entities. Below is a representative protocol for the chemoselective Suzuki-Miyaura coupling at the C-2 position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, see table for loading)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand (if separate). Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-Chloro-2-aryl-5-(trifluoromethyl)pyridine.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki coupling experiment described above.
Caption: A flowchart of the Suzuki coupling experimental procedure.
References
A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, are indispensable tools in modern synthetic chemistry for the construction of carbon-carbon bonds. This guide provides a comparative overview of the efficacy of these two methods for the functionalization of the electronically complex substrate, 3-chloro-2-iodo-5-(trifluoromethyl)pyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern which allows for selective functionalization.
Due to the presence of two distinct halogen atoms (iodine and chlorine) and a strong electron-withdrawing trifluoromethyl group, the reactivity of this substrate presents a unique challenge. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more stable C-Cl bond. This inherent difference in reactivity allows for selective coupling at the 2-position.
While direct, head-to-head comparative studies for this specific substrate are not extensively documented, this guide leverages established methodologies for structurally similar halo-pyridines and other azaheterocycles to provide a robust comparison of what can be anticipated in terms of performance and reaction conditions.
General Overview
The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or their esters, as the nucleophilic partner. Key advantages of this method include the commercial availability of a vast array of boronic acids, and the generally low toxicity and environmental impact of the boron-containing byproducts.[1]
The Stille coupling , in contrast, employs organotin compounds (stannanes) as the coupling partner.[1][2][3] A primary advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their stability towards air and moisture.[1][3] However, the toxicity of organotin reagents and the challenges associated with the removal of tin byproducts are significant drawbacks.[1]
Comparative Data
The following table summarizes typical reaction conditions and expected yields for the Suzuki and Stille couplings of this compound with a representative aryl partner (e.g., phenyl). These data are extrapolated from reactions on analogous systems and serve as a general guideline for initial reaction optimization.
| Parameter | Suzuki Coupling | Stille Coupling |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | PPh₃, AsPh₃ |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Not required |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | Toluene, DMF, or THF |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 70-95% | 80-95% |
| Key Advantages | Low toxicity of reagents, readily available boronic acids, easier purification.[1] | High functional group tolerance, inertness of organostannanes to air and moisture.[1][3] |
| Key Disadvantages | Requires a base which can be sensitive to some functional groups. | Toxicity of organotin compounds, difficult removal of tin byproducts.[1] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Suzuki Coupling Protocol
This protocol is based on established methods for the Suzuki coupling of similar halo-pyridines.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Stille Coupling Protocol
This protocol is a generalized procedure adapted from Stille couplings of other aryl halides.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound and anhydrous toluene.
-
Add the aryl-tributylstannane to the solution.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts as tributyltin fluoride.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to afford the desired coupled product.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the Suzuki and Stille coupling reactions.
Caption: Suzuki Coupling Experimental Workflow.
Caption: Stille Coupling Experimental Workflow.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of this compound at the 2-position.
-
The Suzuki-Miyaura coupling is generally recommended as the initial method of choice due to its more favorable safety and environmental profile, the vast commercial availability of boronic acids, and simpler purification procedures.[1]
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthetic route, including the availability of starting materials, functional group compatibility, and considerations regarding process safety and waste disposal. For initial explorations, the Suzuki coupling presents a more practical and accessible starting point.
References
A Comparative Analysis of Reaction Kinetics in Suzuki Coupling: 2-Iodopyridines vs. 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and complex organic materials.[1][2] The choice of halide on the pyridine substrate is a crucial parameter that significantly impacts reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the reactivity of 2-iodopyridines versus 2-chloropyridines in Suzuki coupling, supported by experimental data and detailed protocols to inform substrate selection and reaction optimization.
Core Principles: The Halogen's Impact on Reactivity
The difference in reaction kinetics between 2-iodo- and 2-chloropyridines is primarily governed by the bond dissociation energy of the carbon-halogen bond (C-X). The initial and often rate-limiting step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond.
-
2-Iodopyridines: The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond.[3] This makes it more susceptible to oxidative addition, leading to faster reaction rates under milder conditions.
-
2-Chloropyridines: The C-Cl bond is stronger, making the oxidative addition step more challenging and energetically demanding.[4] Consequently, reactions with 2-chloropyridines often require more forcing conditions, such as higher temperatures, stronger bases, and more active, specialized catalyst systems to achieve comparable yields.[4][5] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity, a problem that can be more pronounced under the more strenuous conditions required for chlorides.[4]
Data Presentation: Comparative Reaction Performance
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of 2-iodo- and 2-chloropyridines, highlighting the differences in required reaction conditions and outcomes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [6] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [7][8] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [7] |
| 2-Chloropyridine | Arylboronic Acids | (NHC)Pd(cinn)Cl (0.5 mol%) | NaHCO₃ | H₂O / TBAB | RT | - | 39-99 | [9] |
| 2-Chloropyridine | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | ~80 | [10] |
| 2-Bromo-3-iodopyridine | Arylboronic Acid | - | - | - | - | - | 41-65 (at C3-I) | [11] |
Note: Yields and conditions are representative and can vary based on the specific nature of the coupling partners and substituents on the pyridine ring.
The data clearly illustrates that 2-iodopyridines can be coupled effectively with standard catalysts like Pd(PPh₃)₄ in reasonable timeframes. In contrast, 2-chloropyridines often require either significantly longer reaction times, microwave assistance for acceleration, or the use of more sophisticated and active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4][5][9] These advanced ligands are crucial for facilitating the difficult oxidative addition of the C-Cl bond.[5]
Mandatory Visualizations
Experimental Protocols
The following are generalized protocols. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of 2-Iodopyridine
This procedure uses a standard, commercially available palladium catalyst suitable for the more reactive iodo-substrate.
-
Materials and Reagents:
-
2-Iodopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 2-iodopyridine, arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.[12]
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[3]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki Coupling of 2-Chloropyridine
This procedure employs a more active catalyst system necessary for the less reactive chloro-substrate.[5]
-
Materials and Reagents:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a palladium precatalyst (e.g., XPhos Pd G3).
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-6 mol%).
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene.
-
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and phosphine ligand to an oven-dried Schlenk tube.[10][12]
-
If not using a glovebox, charge the solids, then evacuate and backfill with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Seal the tube tightly and heat the mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.
-
Monitor the reaction progress. These reactions may require longer times (12-24 hours) for complete conversion.[10]
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1. The reaction solution may be filtered through a pad of Celite to remove palladium residues before extraction.
-
Conclusion
The reaction kinetics of Suzuki-Miyaura coupling are profoundly influenced by the choice of the pyridine-2-halide. 2-Iodopyridines are significantly more reactive, undergoing coupling under milder conditions with standard palladium catalysts. In contrast, 2-chloropyridines are more challenging substrates due to the strength of the C-Cl bond.[4] Successful coupling of 2-chloropyridines necessitates more forcing conditions and the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands.[5][9] The choice between these substrates will ultimately depend on a balance of reactivity, cost, availability, and the specific demands of the synthetic strategy. For rapid and efficient synthesis, 2-iodopyridines are generally the preferred substrate, while 2-chloropyridines serve as viable, though more demanding, alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. For novel compounds such as 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine derivatives, selecting and validating a suitable analytical method is a critical early-stage activity. This guide provides a comparative overview of common analytical techniques applicable to the quantification of these complex pyridine derivatives, supported by experimental data from related compounds.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is a versatile and widely used technique for the analysis of pharmaceutical compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Key Performance Characteristics of HPLC Methods for Pyridine Derivatives:
| Parameter | Typical Performance for Pyridine Derivatives | Reference |
| Linearity Range | 5.1 - 204.0 µg/mL | [1] |
| Limit of Detection (LOD) | Varies by compound and detector | [1][2] |
| Limit of Quantitation (LOQ) | Varies by compound and detector | [1] |
| Accuracy (% Recovery) | Typically 98-102% | [3] |
| Precision (%RSD) | < 2% | [2][4] |
Experimental Protocol: Example RP-HPLC Method for a Pyridine Derivative
The following protocol is based on a validated method for a novel synthetic pyridine derivative and can be adapted for this compound.[2]
-
Instrumentation: Agilent HPLC with a Diode Array Detector (DAD).[2]
-
Column: ODS C18 (4.6mm x 250mm, 5µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a buffer like phosphate to control pH.[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the analyte (e.g., 220 nm).[2]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Given that many pyridine derivatives are volatile, GC presents a viable analytical option.[5]
Key Performance Characteristics of GC Methods:
| Parameter | Typical Performance for Related Compounds | Reference |
| Limit of Detection (LOD) | Low parts per trillion with mass spectrometry detection | [5] |
| Limit of Quantitation (LOQ) | < 4 µg/mL | |
| Precision (%RSD) | Dependent on the specific method and analyte |
Experimental Protocol: Example GC Method for Trifluoromethyl-substituted Aromatics
This protocol is adapted from a method for separating positional isomers of trifluoromethoxy aniline.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant pressure (e.g., 3.0 psi).
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min, and hold for 5 minutes.
-
Detector Temperature: 260°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for identifying and quantifying compounds at very low concentrations and in complex matrices. For pyridine derivatives, LC-MS can provide structural information and confirm the identity of the analyte.[6][7]
Key Performance Characteristics of LC-MS Methods for Pyridine Derivatives:
| Parameter | Typical Performance for Pyridine Derivatives | Reference |
| Limit of Detection (LOD) | 1.74 to 14.32 ng/cig (for pyridines in a complex matrix) | [4] |
| Linearity | Wide linear range, e.g., 25 pg to 20.0 ng | [8] |
| Precision (%RSD) | < 9% | [4] |
Experimental Protocol: Example LC-MS/MS Method for Pyridine Derivatives
The following is a general protocol based on the analysis of various pyridine compounds.[4][9]
-
LC System: A standard HPLC or UHPLC system.
-
Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution with acetonitrile and an ammonium acetate buffer.[4]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive ion mode is common for pyridine compounds.[9]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions.[9]
Method Comparison Summary
| Feature | HPLC-UV | GC-FID | LC-MS/MS |
| Principle | Liquid-solid phase partitioning, UV absorbance detection | Gas-liquid/solid phase partitioning, flame ionization detection | Liquid-solid phase partitioning, mass-to-charge ratio detection |
| Applicability | Wide range of non-volatile and UV-active compounds | Volatile and thermally stable compounds | Wide range of compounds, very high sensitivity and selectivity |
| Sensitivity | Good (µg/mL range) | Good (µg/mL to ng/mL range) | Excellent (ng/mL to pg/mL range) |
| Selectivity | Moderate, can be improved with method development | High, based on retention time | Very high, based on retention time and mass fragmentation |
| Cost & Complexity | Moderate | Moderate | High |
Workflow and Validation Pathway
The validation of an analytical method ensures its reliability for the intended purpose. The following diagram illustrates a typical workflow for the validation process, adhering to guidelines from the International Council for Harmonisation (ICH).
Caption: A flowchart of the analytical method validation process.
Conclusion
For the quantification of this compound derivatives, all three discussed techniques—HPLC, GC, and LC-MS—offer viable analytical solutions.
-
RP-HPLC with UV detection is likely to be a robust and cost-effective choice for routine quality control where high sensitivity is not paramount.
-
GC-FID is a suitable alternative if the derivative is sufficiently volatile and thermally stable.
-
LC-MS/MS stands out as the method of choice for bioanalytical studies or when very low levels of the analyte or its metabolites need to be quantified, offering unparalleled sensitivity and selectivity.
The final selection should be based on a thorough evaluation of the analyte's properties, the specific requirements of the analysis, and a comprehensive validation study to ensure the chosen method is fit for its intended purpose.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium-Catalyzed Reactions with Trifluoromethylpyridines: Mechanistic Insights and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into a pyridine ring significantly alters its electronic properties, making trifluoromethylpyridines valuable building blocks in medicinal chemistry and materials science. However, the functionalization of these electron-deficient heterocycles presents unique challenges. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex trifluoromethylpyridine derivatives. This guide provides a comparative analysis of common palladium-catalyzed reactions, offering insights into catalyst performance, mechanistic pathways, and detailed experimental protocols to aid in reaction optimization.
Performance Comparison of Palladium Catalysts
The success of palladium-catalyzed cross-coupling reactions with trifluoromethylpyridines is highly dependent on the choice of the palladium precursor, ligand, and reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between trifluoromethylpyridines and boronic acids. The choice of catalyst and ligand is crucial to overcome the potential for catalyst inhibition by the pyridine nitrogen.
| Catalyst System | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Na₂CO₃ | Dioxane | 110 | - | 9 (debromination) | Significant debromination observed. |
| XPhosPdG2 / XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | K₂CO₃ | THF | 80 | 16 | 41 | Improved yield and reduced side reactions.[1] |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 | Representative for bromopyridines.[2][3] |
| Pd₂(dba)₃ / SPhos | 3-amino-2-chloropyridine | K₃PO₄ | Toluene | 100 | 18 | - | Effective for electron-rich pyridines.[3] |
Key Observations: For the Suzuki-Miyaura coupling of a trifluoromethylated pyrimidine derivative, the use of a more advanced catalyst system like XPhosPdG2 with an additional ligand was essential to minimize debromination and improve the yield of the desired product.[1] This highlights the importance of ligand choice in stabilizing the palladium center and facilitating the desired reactivity with electron-deficient substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which is a critical transformation in the synthesis of many biologically active compounds. The selection of the appropriate ligand is key to achieving high yields and functional group tolerance.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Brominated Heterocycles | Aniline | - | Toluene | 90 | 2 | up to 89 |
| Pd(OAc)₂ / Ligand | Aryl Halides | Various | NaOtBu | - | - | - | High-throughput screening data available. |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted trifluoromethylpyridines, which are versatile intermediates for further synthetic transformations.
| Catalyst | Ligand | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | 2-amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 |
| Pd(CF₃COO)₂ | PPh₃ | 2-amino-3-bromo-5-methylpyridine | 4-ethynyltoluene | Et₃N | DMF | 100 | 3 | 87 |
| Pd(CF₃COO)₂ | PPh₃ | 2-amino-3-bromo-5-chloropyridine | 1-hexyne | Et₃N | DMF | 100 | 3 | 82 |
Key Observations: The Sonogashira coupling of 2-amino-3-bromopyridines proceeds in high yields using a palladium trifluoroacetate catalyst with triphenylphosphine as the ligand.[4][5][6] The reaction tolerates a variety of substituted terminal alkynes.
Alternative Catalysts: A Brief Comparison
While palladium catalysts are the most extensively studied, other transition metals, particularly nickel, have emerged as viable alternatives for the functionalization of (hetero)aryl halides.
Nickel Catalysts:
-
Advantages: Nickel is more earth-abundant and less expensive than palladium. It can also exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium. For instance, nickel catalysts have been shown to be effective in the cross-coupling of aryl fluorides.[7]
-
Challenges: Nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, and the mechanisms may differ from their palladium counterparts.[8]
A direct "head-to-head" study of Ni and Pd in the Suzuki-Miyaura cross-coupling using dppf precatalysts has been conducted, providing valuable insights into their comparative performance.[9] For trifluoromethyl-substituted alkenes, nickel-catalyzed reductive coupling with aldehydes has been developed.[10][11]
Mechanistic Considerations
The catalytic cycle of palladium-catalyzed cross-coupling reactions with trifluoromethylpyridines generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Catalytic Cycles
The electron-deficient nature of the trifluoromethylpyridine ring can make the oxidative addition step more facile compared to electron-rich pyridines. However, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen and promoting the desired catalytic turnover.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for specific trifluoromethylpyridine substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the halo(trifluoromethyl)pyridine (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3][12]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the halo(trifluoromethyl)pyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the amine (1.2 mmol) and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine the halo(trifluoromethyl)pyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N or iPr₂NH).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to the desired temperature, monitoring by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.[4][5][6]
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Head-to-head comparison of different bases in the Buchwald-Hartwig amination of 2-iodopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds. For researchers and professionals in drug development, the synthesis of 2-aminopyridines is of particular importance due to their prevalence in pharmaceutical agents. A critical, yet often nuanced, parameter in the success of the Buchwald-Hartwig amination of 2-iodopyridines is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily in the deprotonation of the amine nucleophile to form the active palladium-amido complex. Its strength, solubility, and steric properties can significantly influence reaction rates, yields, and the suppression of side reactions.
This guide provides a head-to-head comparison of various bases commonly employed in the Buchwald-Hartwig amination, with a focus on their application to 2-halopyridine substrates. While direct comparative studies on 2-iodopyridines are not extensively documented in single reports, data from closely related 2-bromopyridine derivatives offer valuable insights for reaction optimization.
Performance Comparison of Bases
The selection of an appropriate base is paramount for a successful amination. Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the amine without competing in the desired coupling reaction. The following table summarizes the performance of different bases in the Buchwald-Hartwig amination of 2-bromopyridine derivatives, which can serve as a strong predictive basis for reactions involving 2-iodopyridines. It is important to note that optimal conditions, including the choice of palladium precursor, ligand, solvent, and temperature, are often interdependent and may require further screening for a specific 2-iodopyridine and amine coupling partner.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [1] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [1] |
| K₃PO₄ | 2-Bromo-4-iodopyridine | Various amines | Not specified | Not specified | Not specified | (Recommended as a strong base) | [2] |
| Cs₂CO₃ | 5-Bromo-2-formylpyridine | Piperidine-4-carboxylate | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 44.4 | [1] |
| K₂CO₃ | 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | Not specified | Microwave | Good yields | [3] |
| DBU | 2-Bromopyridine | Aniline | Not specified | Not specified | Not specified | "Hit" (Qualitative) | [1] |
| LiHMDS | 2-Bromo-4-iodopyridine | Various amines | Not specified | Not specified | Not specified | (Recommended as a strong, non-nucleophilic base) | [2] |
Key Observations:
-
Strong Alkoxide Bases (e.g., NaOt-Bu): Sodium tert-butoxide is a commonly used and highly effective base, often leading to high yields, as demonstrated in the amination of various 2-bromopyridine derivatives.[1] However, its high basicity can be incompatible with substrates bearing sensitive functional groups, such as esters or nitro groups.[4]
-
Inorganic Carbonate and Phosphate Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These bases offer a milder alternative to alkoxides and exhibit excellent functional group tolerance.[4] Potassium carbonate has been successfully used as a mild base in the microwave-assisted amination of 2-fluoro-4-iodopyridine.[3] Cesium carbonate is another effective, albeit more expensive, option. While weaker than alkoxides, they can sometimes require higher catalyst loadings or longer reaction times to achieve comparable yields.[4]
-
Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) represents a soluble and milder organic base. Its use can be advantageous in creating a homogeneous reaction mixture, which is particularly beneficial for continuous flow applications.[5] However, achieving high yields with DBU may necessitate careful optimization of the catalyst system and reaction conditions.[1]
-
Amide Bases (e.g., LiHMDS): Lithium hexamethyldisilazide (LiHMDS) is another strong, non-nucleophilic base that is useful for promoting the reaction, especially when dealing with substrates that may have protic functional groups.[4]
Experimental Workflow and Protocols
The successful execution of a Buchwald-Hartwig amination reaction hinges on the careful assembly of reagents under an inert atmosphere to protect the palladium catalyst and phosphine ligands from degradation.
Caption: General workflow for the Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination of 2-Iodopyridine (Illustrative)
This protocol provides a general starting point for the amination of 2-iodopyridine. Optimization of the base, ligand, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
2-Iodopyridine
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor, phosphine ligand, and the chosen base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the 2-iodopyridine and the amine to the flask, followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine.
The Catalytic Cycle: Role of the Base
The choice of base directly impacts a key step in the catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Substrate Scope of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridines bearing multiple, electronically distinct halogen substituents, such as 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, offer a versatile platform for sequential and site-selective cross-coupling reactions. This guide provides a comparative evaluation of the substrate scope of this compound in key cross-coupling reactions, drawing upon experimental data from structurally analogous compounds to predict its reactivity and guide synthetic strategy.
The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the linchpin of this molecule's utility. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling cycles. This allows for selective functionalization at the 2-position, leaving the C-Cl bond at the 3-position intact for subsequent transformations. The electron-withdrawing trifluoromethyl group at the 5-position further modulates the electronic properties of the pyridine ring, influencing the reactivity of both halogenated positions.
Comparative Performance in Cross-Coupling Reactions
While specific experimental data for this compound is not extensively available in the literature, we can infer its performance by examining the outcomes of cross-coupling reactions on closely related substrates. The following tables summarize quantitative data for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions on analogous chloro-iodo and trifluoromethyl-substituted pyridines. This data provides a strong foundation for predicting the substrate scope and optimizing reaction conditions for our target molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For dihalogenated pyridines, selective coupling at the more reactive halogen is typically achieved. The less reactive C-Cl bond generally requires more forcing conditions or specialized catalyst systems for activation.
Table 1: Suzuki-Miyaura Coupling of Related Halogenated Pyridines
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 85 | [1] |
| 2 | 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 82 | [1] |
| 3 | 2,3,5-Trichloropyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 75 | [1] |
Note: The data for 2,3,5-trichloropyridine demonstrates the feasibility of coupling at the 2-position, which is analogous to the iodo-position in our target molecule.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties onto the pyridine ring. The higher reactivity of the C-I bond is expected to allow for selective alkynylation at the 2-position under relatively mild conditions.
Table 2: Sonogashira Coupling of a Related Dihalopyridine
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 |
Note: This example on a dihaloquinoline highlights the preferential reactivity of the C-I over the C-Br bond, a reactivity difference that is even more pronounced between C-I and C-Cl bonds.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. Similar to other palladium-catalyzed reactions, the C-I bond of this compound is anticipated to be the primary site of reaction.
Table 3: Heck Reaction of a Related Trifluoromethylated Alkyl Bromide
| Entry | Substrate | Alkene Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Secondary trifluoromethylated alkyl bromide | Styrene | Pd(OAc)₂/dppf | Cs₂CO₃ | DCE | 80 | 84 | [2] |
Note: While not a direct pyridine analogue, this data demonstrates the successful coupling of a trifluoromethyl-containing substrate in a Heck-type reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The amination of chloropyridines can be challenging and often requires specialized, bulky phosphine ligands to achieve good yields.[3] It is expected that amination will occur selectively at the 2-position (C-I) under standard conditions, while coupling at the 3-position (C-Cl) would necessitate more forcing conditions and specific ligand systems.
Table 4: Buchwald-Hartwig Amination of a Related Aryl Chloride
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 94 | [4] |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 90 | [4] |
Note: These examples showcase the effectiveness of a specific Pd-NHC catalyst in the amination of both an aryl chloride and a more reactive aryl bromide, indicating the types of catalyst systems that may be required for the C-Cl position of our target molecule.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions, based on procedures reported for structurally similar compounds. Optimization will be necessary for the specific substrate, this compound.
General Procedure for Suzuki-Miyaura Coupling (adapted from[1])
To a reaction vessel containing this compound (1.0 mmol) and the respective boronic acid (1.2 mmol) is added Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, XPhos, 4 mol%). A solution of K₃PO₄ (2.0 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) is then added. The vessel is sealed and the mixture is heated to 80-100 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Sonogashira Coupling (adapted from general procedures)
To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL) is added Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%). A base, typically triethylamine or diisopropylamine (2.0 mmol), is then added. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for Heck Reaction (adapted from general procedures)
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) in a polar aprotic solvent such as DMF or NMP (5 mL) is heated at 80-120 °C for 12-24 hours in a sealed tube. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination (adapted from[4])
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 3 mol%), and a magnetic stirrer bar. The tube is sealed, evacuated, and backfilled with an inert gas. A strong base such as LHMDS or NaOtBu (1.5 mmol) is added, followed by the solvent (e.g., THF or toluene). The reaction is stirred at a temperature ranging from room temperature to 100 °C until completion. The mixture is then diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms of the cross-coupling reactions and a logical workflow for the selective functionalization of this compound.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and scientists handling this compound must adhere to strict disposal protocols due to its hazardous nature. This guide provides a comprehensive, step-by-step plan for its safe management and disposal, from initial handling to final collection.
Immediate Safety and Handling
Prior to any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[1][2] |
Spill Management Protocol
In the event of a spill, immediate action is crucial to mitigate risks.
For small spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1][3]
-
Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[2]
For large spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must comply with all local, state, and federal regulations.[1] This compound is classified as a halogenated organic compound and should be treated as hazardous waste.
1. Waste Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be segregated as hazardous waste.[1]
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][4]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, chemically compatible, and leak-proof container with a secure lid.[1][4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] Do not use abbreviations.
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[3][4]
4. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Current practices for the disposal of waste pyridine often involve incineration at high temperatures.[6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 134161-12-9
Hazard Summary: this compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[3][4] Double gloving is recommended for enhanced protection. Gloves should be inspected for integrity before use. | To prevent skin contact, which can cause irritation.[1] Nitrile and neoprene offer good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat is required.[2] An additional chemical-resistant apron should be worn when handling larger quantities. | To protect against skin contact and contamination of personal clothing.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.[3][4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and a face shield if necessary.
-
Put on the first pair of nitrile or neoprene gloves.
-
Put on a second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
3. Handling the Chemical:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize dust inhalation.
-
Use spark-proof tools and equipment.
-
Keep the container tightly closed when not in use.[1]
-
Avoid generating dust.[1] If the compound is a powder, handle it gently.
-
In case of a spill, follow the spill response protocol outlined below.
4. Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[1]
-
Remove the lab coat and store it in a designated area. Do not wear lab coats outside of the laboratory.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][5] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area and prevent entry.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Protocol:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container. The label should include the chemical name and hazard warnings.
-
Dispose of the waste through your institution's authorized hazardous waste disposal program, following all local, state, and federal regulations.[1]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
